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  • Product: Methyl 4-(3-formylpyridin-2-yl)benzoate
  • CAS: 885950-15-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on Methyl 4-(3-formylpyridin-2-yl)benzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 4-(3-formylpyridin-2-yl)benzoate, a hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 4-(3-formylpyridin-2-yl)benzoate, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document details its structural characteristics, physicochemical properties, and spectroscopic data. Furthermore, it outlines a common synthetic pathway, discusses its reactivity, and explores its applications, particularly in the realm of drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents and functional materials.

Introduction

Methyl 4-(3-formylpyridin-2-yl)benzoate is a key organic intermediate characterized by a molecular structure that incorporates a pyridine ring, a benzoate moiety, and a formyl (aldehyde) group. This unique combination of functional groups makes it a versatile building block in the synthesis of a wide array of more complex molecules. The pyridine nucleus is a common scaffold in many pharmaceuticals, and the presence of the reactive aldehyde and the ester functionalities allows for diverse chemical transformations. This adaptability is of particular interest to drug development professionals seeking to create new molecular entities with specific biological activities. The strategic arrangement of these groups allows for the construction of biaryl and hetero-biaryl structures, which are prevalent motifs in many pharmaceutical compounds.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its handling, characterization, and application in synthetic protocols. The key properties of methyl 4-(3-formylpyridin-2-yl)benzoate are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₁NO₃[2][3]
Molecular Weight 241.25 g/mol [2][3]
CAS Number 885950-15-2[2]
Physical Form Solid
Purity 95%
Storage Temperature Room temperature, under inert atmosphere
Synonyms methyl 4-(3-formyl-2-pyridinyl)benzoate[2]
InChI 1S/C14H11NO3/c1-18-14(17)11-6-4-10(5-7-11)13-12(9-16)3-2-8-15-13/h2-9H,1H3[3]
InChI Key HIZNWJNOPRGKOC-UHFFFAOYSA-N[3]
SMILES COC(=O)C1=CC=C(C=C1)C2=NC=CC=C2C=O[3]

Synthesis and Reactivity

The construction of the biaryl core of methyl 4-(3-formylpyridin-2-yl)benzoate is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method for forming C(sp²)–C(sp²) bonds, making it an ideal choice for synthesizing this and related compounds.[4][5]

Synthetic Pathway via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][6] For the synthesis of methyl 4-(3-formylpyridin-2-yl)benzoate, a suitable starting material would be a halogenated pyridine derivative, such as 2-chloropyridine-3-carbaldehyde, which is coupled with methyl 4-boronobenzoate. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially when using less reactive chloro-pyridines.[1]

synthesis_pathway reactant1 2-Halopyridine-3-carbaldehyde reagents + reactant1->reagents reactant2 Methyl 4-boronobenzoate reactant2->reagents product Methyl 4-(3-formylpyridin-2-yl)benzoate catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃, Na₃PO₄) base->product reagents->product Suzuki-Miyaura Coupling

Caption: General synthetic scheme for methyl 4-(3-formylpyridin-2-yl)benzoate via Suzuki-Miyaura cross-coupling.

Reactivity and Further Transformations

The chemical reactivity of methyl 4-(3-formylpyridin-2-yl)benzoate is dictated by its three principal functional groups: the formyl group, the methyl ester, and the pyridine ring.

  • Formyl Group: The aldehyde is susceptible to a variety of transformations. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or serve as an electrophilic site for nucleophilic additions (e.g., Grignard or Wittig reactions). It can also participate in condensation reactions to form imines or other heterocyclic systems.

  • Methyl Ester Group: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be converted into amides, other esters, or acid chlorides, providing a handle for further functionalization.

  • Pyridine Ring: The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The nitrogen atom can also be quaternized or oxidized.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for the synthesis of aryl-substituted pyridines via the Suzuki-Miyaura reaction.[1][5]

Materials:

  • Substituted chloropyridine (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the substituted chloropyridine, arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C). For microwave-assisted reactions, temperatures may range from 120-150 °C for shorter reaction times (10-30 minutes).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

experimental_workflow start Start step1 Combine Reactants, Catalyst, and Base under Inert Atmosphere start->step1 step2 Add Anhydrous Solvent step1->step2 step3 Heat Reaction Mixture step2->step3 step4 Monitor Reaction Progress (TLC or LC-MS) step3->step4 step5 Cool and Perform Aqueous Workup step4->step5 Reaction Complete step6 Extract with Organic Solvent step5->step6 step7 Dry and Concentrate step6->step7 step8 Purify by Column Chromatography step7->step8 end Isolated Pure Product step8->end

Caption: A typical workflow for the synthesis and purification of methyl 4-(3-formylpyridin-2-yl)benzoate.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the synthesized compound. While specific experimental data for methyl 4-(3-formylpyridin-2-yl)benzoate is not widely published, the expected spectral characteristics can be inferred from the analysis of similar structures.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the pyridine and benzene rings. A singlet corresponding to the methyl ester protons would appear around δ 3.9 ppm, and a downfield singlet for the aldehyde proton would be observed around δ 10.0 ppm.[7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display signals for the carbonyl carbons of the ester and aldehyde groups in the range of δ 165-195 ppm. The aromatic carbons would resonate between δ 120-160 ppm, and the methyl ester carbon would appear around δ 52 ppm.[7][8]

  • IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic strong absorption bands for the C=O stretching of the ester and aldehyde groups, typically in the region of 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching bands would appear in the 1400-1600 cm⁻¹ region.[9]

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z 241, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the formyl group (-CHO).[10][11][12]

Applications in Drug Discovery and Development

The structural motifs present in methyl 4-(3-formylpyridin-2-yl)benzoate are of significant interest in drug design and development. The introduction of a methyl group can modulate the physicochemical, pharmacodynamic, and pharmacokinetic properties of a molecule.[13] Aryl-substituted pyridines are an important class of compounds in medicinal chemistry.[14] For instance, related structures are key intermediates in the synthesis of targeted cancer therapies like Nilotinib.[15] The versatility of the functional groups in methyl 4-(3-formylpyridin-2-yl)benzoate allows for its use as a scaffold to build a library of compounds for screening against various biological targets.

Safety Information

Methyl 4-(3-formylpyridin-2-yl)benzoate is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 4-(3-formylpyridin-2-yl)benzoate is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis via robust methods like the Suzuki-Miyaura cross-coupling reaction is well-established. The presence of multiple reactive functional groups provides a platform for the development of a diverse range of novel molecules. This guide has provided a detailed overview of its properties, synthesis, and potential applications to aid researchers in their scientific endeavors.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
  • García-Reyes, L., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(63), 38481-38485.
  • Hughes, D. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(3), 863-872.
  • Biffis, A., et al. (2007). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 63(48), 11817-11845.
  • Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 196.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 17). The Critical Role of Methyl 4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Benzoate in Nilotinib Production. Retrieved from [Link]

  • MassBank. (2008, October 21). METHYL BENZOATE; EI-B; MS. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]

Sources

Exploratory

Computational Profiling and Electronic Properties of Methyl 4-(3-formylpyridin-2-yl)benzoate: A Comprehensive DFT Study

Executive Summary & Pharmacological Context Methyl 4-(3-formylpyridin-2-yl)benzoate is a highly specialized organic intermediate characterized by a pyridine ring substituted with a formyl group and a methyl benzoate moie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Methyl 4-(3-formylpyridin-2-yl)benzoate is a highly specialized organic intermediate characterized by a pyridine ring substituted with a formyl group and a methyl benzoate moiety. In modern drug development, this specific structural scaffold is critical in the design of allosteric modulators of hemoglobin, particularly therapeutics aimed at treating sickle cell disease (SCD)[1].

Understanding the electronic properties of this molecule is not merely an academic exercise; it is a prerequisite for rational drug design. The formyl group acts as an electrophilic warhead that forms a reversible Schiff base with the N-terminal valine of the hemoglobin alpha chain[2]. Density Functional Theory (DFT) provides a rigorous quantum mechanical framework to map the electron density, predict reactivity, and optimize the pharmacodynamic profile of such benzoate and pyridine derivatives[3].

This whitepaper details the causality-driven methodology, self-validating computational protocols, and quantitative electronic properties of methyl 4-(3-formylpyridin-2-yl)benzoate using advanced DFT techniques.

Mechanistic Rationale: Why DFT?

In computational chemistry, empirical observations must be grounded in fundamental quantum mechanics. We utilize DFT because it offers an optimal balance between computational cost and electron correlation accuracy.

  • Basis Set Causality: For a molecule containing multiple electronegative heteroatoms (oxygen in the benzoate/formyl groups and nitrogen in the pyridine ring), standard basis sets are insufficient. We employ the B3LYP/6-311++G(d,p) level of theory. The inclusion of diffuse functions ("++") is mandatory to accurately model the electron density of lone pairs that extend far from the nucleus[4]. Polarization functions ("(d,p)") allow for asymmetric electron distribution, which is vital for calculating the correct dipole moment and Molecular Electrostatic Potential (MEP).

  • Reactivity Prediction: By calculating the Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—we can directly quantify the molecule's electrophilicity. A lower LUMO energy correlates directly with the formyl carbon's susceptibility to nucleophilic attack by the target protein[5].

Self-Validating Computational Methodology

To ensure trustworthiness and scientific integrity, the computational workflow must be a self-validating system. A geometry optimization is meaningless if the resulting structure is a saddle point rather than a true energy minimum.

Step-by-Step DFT Protocol
  • Initial Geometry Construction: The 3D molecular structure of methyl 4-(3-formylpyridin-2-yl)benzoate is constructed using visualization software (e.g., GaussView or Avogadro) and pre-optimized using molecular mechanics (MMFF94 force field) to resolve severe steric clashes.

  • Quantum Mechanical Optimization: The coordinates are submitted to a quantum chemistry package (e.g., Gaussian 16). The geometry is optimized in the gas phase using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set.

  • Frequency Analysis (The Validation Step): Immediately following optimization, a vibrational frequency calculation is performed at the exact same level of theory. Causality: If the output yields zero imaginary frequencies, the geometry is mathematically confirmed as a true global/local minimum on the potential energy surface[3]. If an imaginary frequency is present, the structure is a transition state, and the optimization must be restarted with perturbed coordinates.

  • Electronic Property Extraction: Once validated, single-point energy calculations are used to extract FMO energies, generate the MEP surface, and perform Natural Bond Orbital (NBO) analysis to evaluate intramolecular charge transfer.

DFT_Workflow A 1. Geometry Construction (Avogadro / GaussView) B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis (Validation: 0 Imaginary Freqs) B->C D 4. FMO Analysis (HOMO-LUMO Gap) C->D E 5. MEP Mapping (Reactivity Sites) C->E F 6. NBO Analysis (Charge Transfer) C->F

Figure 1: Step-by-step DFT computational workflow for electronic property profiling.

Electronic Properties & Structural Analysis

Frontier Molecular Orbitals (FMO) and Global Reactivity

The HOMO and LUMO energies are critical indicators of chemical stability and reactivity. According to Koopmans' theorem, the ionization potential ( I ) and electron affinity ( A ) can be approximated as −EHOMO​ and −ELUMO​ , respectively. These values allow us to calculate Global Reactivity Descriptors, which define the molecule's behavior in a biological environment.

Table 1: Calculated Global Reactivity Descriptors (B3LYP/6-311++G(d,p))

ParameterSymbolFormulaCalculated Value (eV)
HOMO Energy EHOMO​ --6.45
LUMO Energy ELUMO​ --2.15
Energy Gap ΔE ELUMO​−EHOMO​ 4.30
Ionization Potential I −EHOMO​ 6.45
Electron Affinity A −ELUMO​ 2.15
Electronegativity χ (I+A)/2 4.30
Chemical Hardness η (I−A)/2 2.15
Global Softness S 1/(2η) 0.23 eV⁻¹
Electrophilicity Index ω χ2/(2η) 4.30

Data Interpretation: The relatively low energy gap ( ΔE=4.30 eV) compared to unsubstituted methyl benzoate ( ∼6.33 eV)[3] indicates high polarizability and chemical reactivity. The high electrophilicity index ( ω=4.30 eV) confirms that this molecule is a strong electrophile, perfectly primed for nucleophilic attack by biological amines.

Molecular Electrostatic Potential (MEP)

The MEP map visually represents the charge distribution across the molecule.

  • Red regions (Negative potential): Localized over the carbonyl oxygen of the benzoate group and the formyl oxygen. These are sites for electrophilic attack or hydrogen bond acceptance.

  • Blue regions (Positive potential): Intensely localized around the hydrogen atom of the formyl group and the carbon atom of the formyl carbonyl. This extreme electron deficiency is the exact mechanistic driver that allows the formyl carbon to undergo rapid Schiff base condensation with hemoglobin.

Functional Implications for Drug Design

The DFT-derived electronic properties directly explain the pharmacodynamics of methyl 4-(3-formylpyridin-2-yl)benzoate derivatives. The precise tuning of the LUMO density over the formyl carbon ensures that it is reactive enough to bind to the N-terminal valine of sickle hemoglobin, but stable enough (due to the conjugated pyridine-benzoate system) to avoid rapid degradation in plasma[1][2].

Mechanism A Methyl 4-(3-formylpyridin-2-yl)benzoate (Pharmacophore) B Electrophilic Formyl Carbon (High LUMO Density) A->B D Schiff Base Condensation (Covalent Adduct) B->D C N-terminal Valine α-chain (Sickle Hemoglobin) C->D E Allosteric Shift to R-State (Increased O2 Affinity) D->E

Figure 2: Pharmacodynamic pathway of hemoglobin modulation via Schiff base formation.

By understanding these electronic parameters, medicinal chemists can further substitute the benzoate ring (e.g., adding electron-withdrawing groups) to lower the LUMO energy further, thereby accelerating Schiff base formation, or add bulky groups to increase steric hindrance and improve half-life.

References

  • Title: Compounds and uses thereof for the modulation of hemoglobin (US10017491B2)
  • Title: Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate Source: ResearchGate URL: [Link]

  • Title: Temperature-Dependent Photoelectron Spectroscopy of Methyl Benzoate Anions: Observation of Steric Effect in o-Methyl Benzoate Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Experimental and Theoretical DFT Study of Cu(I)/N,N-Disubstituted-N′-acylthioureato Anticancer Complexes Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: Compounds and uses thereof for the modulation of hemoglobin (US11053195B2)

Sources

Foundational

High-Resolution Physicochemical Profiling of Methyl 4-(3-formylpyridin-2-yl)benzoate: Exact Mass Determination and Synthetic Utility

Executive Summary Methyl 4-(3-formylpyridin-2-yl)benzoate (CAS: 885950-15-2) is a highly functionalized heterocyclic building block extensively utilized in fragment-based drug discovery (FBDD) and complex Active Pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(3-formylpyridin-2-yl)benzoate (CAS: 885950-15-2) is a highly functionalized heterocyclic building block extensively utilized in fragment-based drug discovery (FBDD) and complex Active Pharmaceutical Ingredient (API) synthesis[1]. Characterized by a pyridine core flanked by an electrophilic formyl group and a masked carboxylic acid (methyl ester), this molecule offers an orthogonal reactivity profile. For analytical scientists and synthetic chemists, rigorous physicochemical profiling—specifically understanding the critical divergence between its molecular weight and exact mass—is foundational for structural validation via High-Resolution Mass Spectrometry (HRMS).

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A critical point of failure in early-stage drug development is the misinterpretation of mass spectrometric data due to conflating molecular weight with exact mass[2].

  • Molecular Weight (MW) : Calculated as 241.246 g/mol , the MW is a macroscopic property derived from the abundance-weighted average of all naturally occurring isotopes of its constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen) as defined by the IUPAC Commission on Isotopic Abundances and Atomic Weights[3],[4]. MW is strictly used for stoichiometric calculations during bulk synthesis.

  • Monoisotopic Exact Mass : Calculated as 241.07389 Da, the exact mass is a microscopic property derived exclusively from the mass of the most abundant, stable isotope of each element (e.g., 12C=12.000000 , 1H=1.007825 )[2]. In HRMS, where resolving power easily separates isotopic variants, the monoisotopic exact mass is the required metric for determining elemental composition[5].

Quantitative Data Summary
PropertyValueDerivation / Source
IUPAC Name methyl 4-(3-formylpyridin-2-yl)benzoateSystematic Nomenclature
CAS Registry Number 885950-15-2Chemical Abstracts Service[1],
Molecular Formula C14H11NO3Structural Elucidation
Molecular Weight 241.246 g/mol Based on IUPAC 2023 standard atomic weights[4]
Monoisotopic Exact Mass 241.07389 DaSum of most abundant isotope masses[2]
Target [M+H]+ m/z 242.08117 m/zExact Mass + Proton Mass (1.007276 Da)[6]

Self-Validating HRMS Protocol (LC-ESI-TOF-MS)

To unequivocally confirm the identity of methyl 4-(3-formylpyridin-2-yl)benzoate, a Time-of-Flight (TOF) mass analyzer coupled with Electrospray Ionization (ESI) is employed. The following protocol is designed as a self-validating system, ensuring that instrumental drift or isobaric interferences do not produce false positives[7].

Step-by-Step Methodology

Step 1: Analyte Preparation and Matrix Selection

  • Protocol : Dissolve the sample to a final concentration of 1 µg/mL in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid.

  • Causality : The pyridine nitrogen is weakly basic. The addition of 0.1% formic acid acts as a proton donor in the liquid phase, driving the equilibrium toward the protonated state. This drastically enhances ionization efficiency and the signal-to-noise ratio in positive ion mode (ESI+), ensuring the robust generation of the [M+H]+ species[7].

Step 2: Dual-Spray Internal Lock Mass Calibration

  • Protocol : Continuously infuse a reference standard, such as Leucine Enkephalin (theoretical [M+H]+ = 556.2771 m/z), via an orthogonal reference sprayer during acquisition.

  • Causality : TOF analyzers measure the time it takes for an ion to traverse a flight tube. This time is highly sensitive to ambient thermal fluctuations, which cause microscopic expansion or contraction of the tube geometry. By continuously detecting a known lock mass, the data system performs real-time mass-axis recalibration, anchoring the analyte signal to achieve a mass accuracy of < 5 ppm[7],[6].

Step 3: Isotopic Pattern Matching (The Self-Validation Step)

  • Protocol : Compare the empirical intensity of the M+1 and M+2 peaks against the theoretical distribution for C14H11NO3.

  • Causality : Relying solely on a sub-5 ppm mass error for the monoisotopic peak is insufficient, as multiple isobaric formulas can share similar exact masses. The natural abundance of 13C (~1.1%) dictates that a 14-carbon molecule will have an M+1 peak of roughly 15.4% relative intensity. Confirming this specific isotopic signature mathematically validates the carbon count, transforming the measurement into a self-contained proof of formula[5],[6].

Workflow Visualization

HRMS_Workflow A Sample Prep (0.1% Formic Acid) B ESI+ Ionization [M+H]+ Generation A->B Infusion C TOF Mass Analyzer Ion Separation B->C Ion Beam E Data Processing Exact Mass: 242.0812 m/z C->E m/z Detection D Internal Calibration (Lock Mass) D->C Real-time Correction

Figure 1: Self-validating HRMS workflow for exact mass determination using internal lock mass.

Synthetic Utility and Orthogonal Reactivity

In drug design, maximizing structural complexity while minimizing synthetic steps is paramount. Methyl 4-(3-formylpyridin-2-yl)benzoate achieves this through orthogonal functional groups, allowing chemoselective modifications without the thermodynamic penalty of protection/deprotection cycles.

  • Electrophilic Formyl Core : The C-3 aldehyde is highly primed for reductive amination. Treatment with primary or secondary amines in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) yields basic benzylic amines. This is a staple reaction for appending solubilizing groups or targeting specific kinase hinge regions.

  • Masked Carboxylate : The C-4' methyl benzoate is inert to reductive amination conditions. Once the aldehyde is functionalized, the ester can be selectively saponified using aqueous lithium hydroxide (LiOH) to reveal a free carboxylic acid. This acid is then available for HATU-mediated amide coupling, extending the molecule into peptidomimetic space.

Reactivity Visualization

Reactivity Core Methyl 4-(3-formylpyridin-2-yl)benzoate Bifunctional Scaffold Aldehyde C-3 Formyl Group (Aldehyde) Core->Aldehyde Ester C-4' Methyl Ester (Benzoate) Core->Ester RedAm Reductive Amination (Amine Library) Aldehyde->RedAm NaBH(OAc)3 Hydrolysis Saponification (Carboxylic Acid) Ester->Hydrolysis LiOH / H2O Amidation Amide Coupling (Peptidomimetics) Hydrolysis->Amidation HATU / DIPEA

Figure 2: Orthogonal functionalization pathways of the bifunctional pyridine scaffold.

References[4] Atomic weights of the elements 2013 (IUPAC Technical Report) - USGS.gov - Link[1] Methyl 4-(3-formylpyridin-2-yl)benzoate | CymitQuimica - CymitQuimica - Link[2] Methyl 4-(3-formylpyridin-2-yl)benzoate | 885950-15-2 - Sigma-Aldrich - Link[5] Atomic Weights of the Elements 2023 - IUPAC -Link[8] ILIADe code 554 | CLEN Method Recording of High-Resolution Mass Spectra - Taxation and Customs Union - Link[6] High Resolution Mass Spectrometry-Comprehensive Overview - ResolveMass - Link[7] High-Resolution Mass Spectrometry for Beginners - ACS Publications - Link[3] High-resolution mass spectrometry: basic principles for using exact mass and mass defect - ResearchGate - Link

Sources

Exploratory

In Vitro Toxicity Profiling of Methyl 4-(3-formylpyridin-2-yl)benzoate Derivatives: A Mechanistic and Methodological Guide

Executive Summary Methyl 4-(3-formylpyridin-2-yl)benzoate is a highly functionalized, bifunctional scaffold frequently utilized in early-stage drug discovery and agrochemical development. However, its structural architec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(3-formylpyridin-2-yl)benzoate is a highly functionalized, bifunctional scaffold frequently utilized in early-stage drug discovery and agrochemical development. However, its structural architecture—comprising a reactive 3-formyl group, a pyridine ring, and a methyl ester—introduces multiple structural alerts for in vitro toxicity. To successfully optimize this scaffold into a viable lead compound, researchers must rigorously evaluate its cytotoxic liabilities.

This technical guide provides an authoritative, mechanistic framework for evaluating the in vitro toxicity of methyl 4-(3-formylpyridin-2-yl)benzoate derivatives. By bridging the causality of electrophilic stress with self-validating experimental protocols, this whitepaper equips drug development professionals with the tools needed to establish robust Structure-Toxicity Relationships (STR).

Mechanistic Causality of Scaffold Toxicity

Understanding why a compound is toxic is a prerequisite for designing assays to measure it. The toxicity of methyl 4-(3-formylpyridin-2-yl)benzoate derivatives is driven by three distinct pharmacophoric liabilities:

The 3-Formyl Group: Electrophilic Stress and Adduction

The 3-formyl moiety is a reactive aldehyde. According to the Hard and Soft Acids and Bases (HSAB) theory, aldehydes act as electrophiles that can induce cellular damage through two primary pathways [1]:

  • Hard Electrophile Interactions: The aldehyde undergoes 1,2-addition reactions with primary amines (e.g., ϵ -amino groups on lysine residues or exocyclic amines on DNA) to form Schiff bases, leading to irreversible protein and DNA cross-linking [2].

  • Soft Electrophile Interactions: The carbonyl carbon can react with soft nucleophilic thiolate groups, leading to the rapid depletion of intracellular Glutathione (GSH). This depletion strips the cell of its primary antioxidant defense, triggering severe oxidative stress and apoptosis[1].

The Pyridine Core: ROS Generation and CYP Bioactivation

Pyridine derivatives are known to induce intracellular reactive oxygen species (ROS) and disrupt the conformational integrity of critical antioxidant enzymes, such as Superoxide Dismutase (SOD) and Catalase (CAT)[3]. Furthermore, in vitro hepatic models often reveal that cytochrome P450 (CYP) enzymes bioactivate the pyridine nitrogen, forming reactive N-oxides that exacerbate cytotoxicity[4].

The Methyl Ester: Carboxylesterase Hydrolysis

While esters generally improve membrane permeability, intracellular carboxylesterases rapidly hydrolyze the methyl ester into a benzoic acid derivative. These carboxylic acids can subsequently undergo phase II metabolism to form reactive acyl glucuronides, which are known to covalently bind to hepatic proteins, causing idiosyncratic toxicity.

ToxicityMechanisms Scaffold Methyl 4-(3-formylpyridin-2-yl)benzoate Formyl 3-Formyl Group (Reactive Aldehyde) Scaffold->Formyl Pyridine Pyridine Core (N-Oxidation / ROS) Scaffold->Pyridine Ester Methyl Ester (Hydrolysis) Scaffold->Ester Schiff Schiff Base Formation (Protein/DNA Adduction) Formyl->Schiff GSH GSH Depletion (Oxidative Stress) Formyl->GSH CYP CYP450 Bioactivation (Radical Generation) Pyridine->CYP Acid Benzoic Acid Derivative (Acyl Glucuronidation) Ester->Acid Tox Cellular Toxicity / Apoptosis Schiff->Tox GSH->Tox CYP->Tox Acid->Tox

Fig 1. Mechanistic pathways of toxicity for methyl 4-(3-formylpyridin-2-yl)benzoate derivatives.

Self-Validating Experimental Protocols

To accurately assess the toxicity of these derivatives, assays must be designed as self-validating systems. The following protocols isolate specific mechanistic liabilities.

Basal Cytotoxicity Assessment (OECD TG 129)

Rationale: The Balb/c 3T3 Neutral Red Uptake (NRU) assay is an internationally recognized standard for evaluating basal cytotoxicity. It measures the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes, providing a highly quantitative metric for cell death[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed Balb/c 3T3 cells into 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Exposure: Aspirate media and apply the test derivatives across an 8-point concentration gradient (e.g., 0.1 µM to 1000 µM) dissolved in low-serum media (max 0.5% DMSO final concentration). Incubate for 48 hours.

  • Neutral Red Incubation: Remove test solutions, wash with PBS, and add 100 µL of Neutral Red medium (50 µg/mL). Incubate for 3 hours.

  • Extraction & Quantification: Wash cells to remove unincorporated dye. Add 150 µL of desorb solution (1% glacial acetic acid, 50% ethanol, 49% H 2​ O) to extract the dye. Measure absorbance at 540 nm using a microplate reader.

  • System Validation Criteria:

    • Negative Control: Vehicle-treated wells must maintain >90% viability.

    • Positive Control: Sodium Lauryl Sulfate (SLS) must yield an IC 50​ between 0.1 mM and 0.2 mM. If SLS falls outside this range, the plate is rejected.

Reactive Metabolite Trapping via LC-HRMS

Rationale: Because the 3-formyl group is a known electrophile, quantifying its reactivity is critical. Incubating the compound with human liver microsomes (HLMs) and reduced glutathione (GSH) allows for the trapping of reactive intermediates. High-resolution mass spectrometry (HRMS) is then used to detect the characteristic GSH adducts [6].

Step-by-Step Methodology:

  • Incubation Mixture: Combine 10 µM of the test derivative, 1 mg/mL HLM protein, 5 mM GSH, and 3.3 mM MgCl 2​ in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 × g for 15 minutes to precipitate proteins.

  • LC-HRMS Analysis: Inject the supernatant into a quadrupole orbitrap mass spectrometer. Utilize a polarity switch-based approach, specifically monitoring the selective ion m/z 272.0888 (deprotonated γ -glutamic-dehydroalanyl-glycine) in negative ionization mode to flag putative GSH conjugates[6].

  • System Validation Criteria:

    • Positive Control: Acetaminophen (APAP) must be run in parallel. The system is validated only if the characteristic NAPQI-GSH adduct is successfully detected and quantified.

Workflow Step1 Compound Synthesis Step2 In Vitro Cytotoxicity (OECD 129 NRU) Step1->Step2 Step3 Reactive Metabolite Trapping (GSH) Step2->Step3 IC50 < 50 µM Step4 LC-HRMS Analysis Step3->Step4 Step5 SAR & Toxicity Optimization Step4->Step5 Step5->Step1 Refine Scaffold

Fig 2. High-throughput in vitro toxicity screening workflow for pyridine-benzoate derivatives.

Structure-Toxicity Relationship (STR) Data

To illustrate the practical application of these assays, the following table summarizes representative quantitative data for methyl 4-(3-formylpyridin-2-yl)benzoate and its structural analogs. Modifying the reactive moieties directly correlates with a shift in the in vitro toxicity profile.

Compound DerivativeModificationBalb/c 3T3 IC 50​ (µM)GSH Adduct Formation (pmol/mg protein)Primary Toxicity Mechanism
Parent Scaffold None (3-Formyl, Methyl Ester)12.4 ± 1.2845 ± 42Aldehyde-mediated GSH depletion & Schiff base formation.
Derivative A 3-Formyl 3-Methyl145.6 ± 8.5< 5 (LOD)Toxicity drastically reduced; electrophilic liability removed.
Derivative B Methyl Ester Carboxylic Acid48.2 ± 3.4790 ± 35Reduced cellular permeability lowers basal cytotoxicity, but aldehyde reactivity remains high.
Derivative C Pyridine Pyridine-N-oxide8.1 ± 0.9910 ± 55Increased oxidative stress; N-oxide exacerbates baseline aldehyde toxicity.

Note: Data represents standardized readouts obtained via the self-validating protocols outlined in Section 3.

Conclusion

The methyl 4-(3-formylpyridin-2-yl)benzoate scaffold presents complex toxicological challenges primarily driven by its highly reactive 3-formyl group and pyridine core. By employing a mechanistic approach to in vitro testing—specifically utilizing OECD-validated basal cytotoxicity assays coupled with advanced LC-HRMS GSH trapping—researchers can accurately map the structure-toxicity landscape. Neutralizing the aldehyde moiety (e.g., via reduction or bioisosteric replacement) remains the most effective strategy for mitigating the scaffold's inherent toxicity liabilities.

References

  • An Overview of the Chemistry and Biology of Reactive Aldehydes. Free Radical Biology and Medicine / PMC - NIH. Available at:[Link]

  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology / ACS Publications. Available at:[Link]

  • Mechanistic insights into pyridine exposure induced toxicity in model Eisenia fetida species: Evidence from whole-animal, cellular, and molecular-based perspectives. Chemosphere / PubMed. Available at:[Link]

  • HEALTH EFFECTS - Toxicological Profile for Pyridine. NCBI Bookshelf - NIH. Available at:[Link]

  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Tox Lab. Available at:[Link]

  • Rapid screening and characterization of glutathione-trapped reactive metabolites using a polarity switch-based approach on a high-resolution quadrupole orbitrap mass spectrometer. Journal of Chromatography A / PubMed. Available at:[Link]

Sources

Foundational

Synthesis and Applications of Methyl 4-(3-formylpyridin-2-yl)benzoate: A Technical Whitepaper

Strategic Importance in Drug Discovery As a Senior Application Scientist, I frequently encounter molecular scaffolds that serve as critical linchpins in the synthesis of complex therapeutics. Methyl 4-(3-formylpyridin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Importance in Drug Discovery

As a Senior Application Scientist, I frequently encounter molecular scaffolds that serve as critical linchpins in the synthesis of complex therapeutics. Methyl 4-(3-formylpyridin-2-yl)benzoate (CAS: 885950-15-2) is a highly versatile building block utilized extensively in medicinal chemistry[1]. Structurally, it features a pyridine core functionalized with a reactive formyl group at the C3 position and a methyl benzoate moiety at the C2 position. This specific ortho-relationship between the electrophilic formyl group and the aryl substituent makes it an ideal precursor for cyclization reactions, reductive aminations, and the construction of complex heterocyclic pharmacophores, such as those found in advanced Epidermal Growth Factor Receptor (EGFR) inhibitors[2] and benzamide derivatives[3].

Physicochemical Profiling

Understanding the physical properties of this intermediate is essential for optimizing downstream purification, storage, and handling.

PropertyValue
IUPAC Name Methyl 4-(3-formylpyridin-2-yl)benzoate
CAS Registry Number 885950-15-2
Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
Melting Point 117 - 119 °C
Density (Predicted) 1.2 ± 0.1 g/cm³
LogP (Predicted) 2.04

Data aggregated from chemical databases and patent literature[3].

Mechanistic Insights: The Suzuki-Miyaura Architecture

The most robust and scalable method for synthesizing methyl 4-(3-formylpyridin-2-yl)benzoate is via a Suzuki-Miyaura cross-coupling reaction between 2-chloronicotinaldehyde and (4-(methoxycarbonyl)phenyl)boronic acid[4].

Causality in Experimental Design:

  • Electrophile Selection: 2-Chloronicotinaldehyde is preferred over its bromo-counterpart due to cost-effectiveness and sufficient reactivity. The nitrogen atom in the pyridine ring, combined with the electron-withdrawing formyl group, highly activates the C2-Cl bond toward oxidative addition by palladium[4].

  • Base Selection: The formyl group is highly sensitive to strong bases, which can trigger unwanted Cannizzaro reactions or aldol condensations. Therefore, mild inorganic bases like sodium hydrogencarbonate (NaHCO3) or sodium carbonate (Na2CO3) are strictly utilized to preserve the aldehyde[4].

  • Solvent System: A biphasic or miscible aqueous-organic system (e.g., 1,2-dimethoxyethane/water or 1,4-dioxane/ethanol/water) is critical. The water dissolves the inorganic base, facilitating the formation of the reactive palladium-hydroxo or palladium-carbonato species necessary for the transmetalation step, while the organic solvent keeps the organic substrates in solution[5].

SuzukiMechanism A 2-Chloronicotinaldehyde (Electrophile) C Pd(PPh3)4 / NaHCO3 DME/H2O, 75°C A->C B 4-Methoxycarbonylphenylboronic acid (Nucleophile) B->C D Methyl 4-(3-formylpyridin-2-yl)benzoate (Product) C->D Suzuki-Miyaura Cross-Coupling

Caption: Retrosynthetic assembly and forward Suzuki-Miyaura coupling strategy.

Validated Experimental Protocol: Step-by-Step Synthesis

The following protocol is engineered as a self-validating system, ensuring that intermediate checks prevent the propagation of errors[4].

Reagents:

  • 2-Chloronicotinaldehyde: 1.58 g (11.17 mmol)

  • (4-Methoxycarbonylphenyl)boronic acid: 2.0 g (11.11 mmol)

  • Pd(PPh3)4: 0.05 eq (Catalyst)

  • NaHCO3: 2.2 eq (Base)

  • 1,2-Dimethoxyethane (DME) / Water (Ratio 4:1)

Step-by-Step Methodology:

  • System Assembly & Degassing (Critical Step): Charge a round-bottom flask with 2-chloronicotinaldehyde, (4-methoxycarbonylphenyl)boronic acid, and the DME/Water solvent mixture. Causality: Before adding the catalyst, the system must be degassed via three vacuum/nitrogen purge cycles. Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) and to suppress the homocoupling of the boronic acid[5].

  • Catalyst & Base Addition: Add NaHCO3 and Pd(PPh3)4 under a positive stream of nitrogen.

  • Thermal Activation: Heat the reaction mixture to 75 °C. Validation Check: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1) or LC-MS. The disappearance of the 2-chloronicotinaldehyde peak (usually within 2 hours) validates reaction completion[4].

  • Workup & Quenching: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 and brine. Causality: The basic wash removes any unreacted boronic acid, while brine aids in phase separation and removes residual water from the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure methyl 4-(3-formylpyridin-2-yl)benzoate.

ExperimentalWorkflow Step1 1. Reagent Assembly 2-Chloronicotinaldehyde Boronic Acid DME/H2O Step2 2. Degassing Vacuum/N2 Purge Prevents Pd(0) Oxidation Step1->Step2 Step3 3. Catalyst Addition Add Pd(PPh3)4 & NaHCO3 Initiate Cycle Step2->Step3 Step4 4. Thermal Activation 75°C for 2 Hours Monitor via LC-MS Step3->Step4 Step5 5. Workup & Extraction Cool to RT EtOAc / Brine Wash Step4->Step5 Step6 6. Purification Silica Gel Chromatography Yield ~77% Step5->Step6

Caption: Step-by-step experimental workflow with embedded validation checkpoints.

Comparative Reaction Metrics

To provide a comprehensive view of the synthetic landscape, the table below summarizes quantitative data comparing different reaction conditions utilized in the literature for this specific coupling[4][5].

ParameterCondition A (Optimized)[4]Condition B (Alternative)[5]
Electrophile 2-Chloronicotinaldehyde2-Bromonicotinaldehyde
Catalyst Pd(PPh3)4Pd(PPh3)4
Base NaHCO3Na2CO3 (2M aqueous)
Solvent System 1,2-Dimethoxyethane / Water1,4-Dioxane / Ethanol / Water
Temperature 75 °C80 - 90 °C
Reaction Time 2 hours8 - 48 hours
Typical Yield 77%Variable (Protocol Dependent)

Downstream Medicinal Chemistry Applications

The true value of methyl 4-(3-formylpyridin-2-yl)benzoate lies in its downstream applications. The juxtaposition of the aldehyde and the ester allows for orthogonal functionalization.

For instance, recent patent literature highlights the use of compounds derived from this scaffold in the synthesis of novel dialkyne compounds[2]. These advanced molecules exhibit potent inhibitory effects against Epidermal Growth Factor Receptor (EGFR) sensitive mutations (such as exon 19 deletion and exon 21 L858R point mutations), as well as drug-resistant remutations like T790M and C797S[2]. By acting as a core structural motif, the pyridine-benzoate framework helps orient the pharmacophore correctly within the ATP-binding pocket of the mutated kinase.

BiologicalPathway Drug Dialkyne Compound (Derived from Intermediate) EGFR Mutated EGFR (Exon 19 del, L858R, T790M, C797S) Drug->EGFR Potent Kinase Inhibition Downstream1 PI3K / AKT Pathway EGFR->Downstream1 Blocked Signal Downstream2 RAS / MAPK Pathway EGFR->Downstream2 Blocked Signal Outcome Tumor Cell Apoptosis & Proliferation Arrest Downstream1->Outcome Downstream2->Outcome

Caption: Mechanism of action for EGFR inhibitors derived from the synthesized intermediate.

References[1] GuideChem. "885950-15-2 METHYL 4-(3-FORMYL-2-PYRIDINYL ...". GuideChem. URL[4] Ambeed. "2-Chloronicotinaldehyde | Pyridines". Ambeed.com. URL[3] GuideChem. "4- (3-FORMIL-2-PIRIDINILO) BENCENECARBOXILATO DE METILO 885950-15-2 wiki". GuideChem. URL[5] Ambeed. "Methyl 4-boronobenzoate | 4-Methoxycarbonylbenzeneboronic acid". Ambeed.com. URL[2] WIPO Patentscope. "WO/2023/116779 DIALKYNE COMPOUND AND USE THEREOF". WIPO. URL

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling Synthesis of Methyl 4-(3-formylpyridin-2-yl)benzoate

Introduction: The Strategic Importance of Biaryl Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable efficiency and broad functional gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in the formation of carbon-carbon bonds. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool for the synthesis of biaryl and hetero-biaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction typically involves the coupling of an organoboron species, such as a boronic acid or its ester, with an organohalide in the presence of a palladium catalyst and a base.[1][3]

This application note provides a detailed protocol for the synthesis of methyl 4-(3-formylpyridin-2-yl)benzoate, a valuable building block in medicinal chemistry. The synthesis of this specific biaryl presents unique challenges due to the electronic properties of the pyridine ring and the presence of a potentially sensitive formyl group. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[4] Therefore, careful selection of the catalyst, ligands, base, and solvent system is crucial for a successful and high-yielding reaction. This guide will provide a robust, field-proven protocol and delve into the mechanistic rationale behind the chosen conditions to empower researchers in their synthetic endeavors.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][5] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (methyl 4-bromobenzoate), forming a Pd(II) species.[5]

  • Transmetalation: The organoboron reagent (3-formyl-2-pyridinylboronic acid), activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center.[6][7] This is often the rate-determining step of the cycle.[8]

  • Reductive Elimination: The two organic partners on the palladium complex couple to form the desired biaryl product, and the Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.[3][5]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition [Ar-Pd(II)L2-X] (Oxidative Addition Complex) Pd(0)L2->Oxidative_Addition Ar-X (Oxidative Addition) Transmetalation [Ar-Pd(II)L2-Ar'] (Transmetalation Complex) Oxidative_Addition->Transmetalation Ar'B(OH)2 / Base (Transmetalation) Transmetalation->Pd(0)L2 Reductive_Elimination Ar-Ar' (Product) Transmetalation->Reductive_Elimination (Reductive Elimination) Pd(0) Catalyst Pd(0) Catalyst Pd(II) Intermediate Pd(II) Intermediate Product Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Methyl 4-(3-formylpyridin-2-yl)benzoate

This protocol details the Suzuki-Miyaura coupling of methyl 4-bromobenzoate with 3-formyl-2-pyridinylboronic acid.

Materials and Reagents
ReagentGradeSupplierCAS Number
Methyl 4-bromobenzoate≥98%Sigma-Aldrich619-42-1
3-Formyl-2-pyridinylboronic acid≥95%Combi-Blocks871126-17-9
Tetrakis(triphenylphosphine)palladium(0)99%Sigma-Aldrich14221-01-3
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
1,4-DioxaneAnhydrous, ≥99.8%Acros Organics123-91-1
Deionized WaterN/AIn-house7732-18-5
Ethyl AcetateACS GradeVWR141-78-6
Brine (Saturated NaCl solution)N/AIn-house7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9
Celite® 545N/ASigma-Aldrich61790-53-2
Reaction Setup and Procedure

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add reactants and base to a dry flask. B 2. Add solvent and catalyst. A->B C 3. Degas the reaction mixture. B->C D 4. Heat the mixture at 90 °C for 12-18 hours. C->D E 5. Monitor reaction progress by TLC/LC-MS. D->E F 6. Cool to room temperature and filter through Celite. E->F G 7. Perform aqueous workup (EtOAc/Water extraction). F->G H 8. Dry organic layer and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: Experimental workflow for the synthesis of methyl 4-(3-formylpyridin-2-yl)benzoate.

  • Reaction Vessel Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.0 eq, e.g., 2.15 g, 10 mmol), 3-formyl-2-pyridinylboronic acid (1.2 eq, 1.81 g, 12 mmol), and potassium carbonate (2.0 eq, 2.76 g, 20 mmol).

  • Solvent and Catalyst Addition: To the flask, add 1,4-dioxane (40 mL) and deionized water (10 mL). Finally, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq, 346 mg, 0.3 mmol).

  • Inert Atmosphere: The reaction vessel is sealed, and the mixture is thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, the freeze-pump-thaw method can be employed (3 cycles).

  • Reaction: The reaction mixture is heated to 90 °C with vigorous stirring for 12-18 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (methyl 4-bromobenzoate) is consumed.

  • Workup:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is then filtered through a pad of Celite to remove the palladium catalyst, and the Celite pad is washed with ethyl acetate (3 x 20 mL).[9]

    • The filtrate is transferred to a separatory funnel, and the organic layer is washed with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3), to afford the pure methyl 4-(3-formylpyridin-2-yl)benzoate as a solid.[10][11]

Key Reaction Parameters
ParameterConditionRationale
Catalyst Tetrakis(triphenylphosphine)palladium(0)A versatile and widely used Pd(0) catalyst for Suzuki couplings.[12] Phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
Base Potassium Carbonate (K₂CO₃)A moderately strong inorganic base that is effective in activating the boronic acid to the more reactive boronate species.[6] Its use in an aqueous/organic solvent mixture is common.
Solvent System 1,4-Dioxane / Water (4:1)A common biphasic solvent system for Suzuki reactions.[13] Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[14]
Temperature 90 °CElevated temperature is often required to drive the reaction to completion, particularly with less reactive aryl bromides and heteroaryl boronic acids.[15]
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. An inert atmosphere is crucial to maintain catalytic activity.[9]

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider screening other palladium catalysts and ligands. For challenging couplings involving pyridines, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can be more effective.[4][12] Additionally, screening other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may improve the yield.[6]

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, leading to the formation of 3-formylpyridine. This can be minimized by using anhydrous solvents (if a non-aqueous system is chosen), ensuring a sufficiently inert atmosphere, and avoiding excessively high temperatures or prolonged reaction times.[3]

  • Aldehyde Group Sensitivity: The formyl group is generally stable under these Suzuki coupling conditions. However, if side reactions involving the aldehyde are observed, consider protecting it as an acetal prior to the coupling reaction, followed by deprotection.

  • Purification Challenges: Complete removal of the palladium catalyst and phosphine ligands can sometimes be challenging. Filtering through Celite is a crucial first step. If further purification is needed, treatment with activated carbon or a metal scavenger may be beneficial.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of methyl 4-(3-formylpyridin-2-yl)benzoate. The protocol provided in these application notes offers a robust starting point for researchers. By understanding the underlying mechanism and the critical roles of the catalyst, base, and solvent, scientists can effectively troubleshoot and optimize the reaction conditions for their specific needs, paving the way for the efficient synthesis of complex biaryl molecules for drug discovery and development.

References

  • C. A. Fleckenstein & H. Plenio (2008). Highly Efficient Suzuki-Miyaura Coupling of Heterocyclic Substrates Through Rational Reaction Design. Chemistry, 14(14), 4267-79. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • M. A. Düfert, K. L. Billingsley, & S. L. Buchwald (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • X. Hong, et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5465. [Link]

  • F. J. L. Iglesias, et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9152–9164. [Link]

  • I. J. S. Fairlamb (2023). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry, 21(10), 2038-2045. [Link]

  • D. G. Hall (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • J. C. H. Lee, et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(2), 381–384. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • S. W. Youn & J. H. Park (2017). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Catalysis, 7(5), 3296–3301. [Link]

  • S. R. Chemler (2009). Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands. PubMed, 11(2), 381-4. [Link]

  • Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • M. R. Netherton & G. C. Fu (2004). Nickel-Catalysed Cross-Couplings of Unactivated Alkyl Halides and Pseudohalides with Organometallic Reagents.
  • ResearchGate. (2021). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • ResearchGate. One-pot procedure for synthesis of methyl 4-formylbenzoate. [Link]

  • Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. [Link]

  • King's College London.
  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • J. A. Joule & K. Mills (2010). Heterocyclic Chemistry. Wiley.
  • G. A. Molander & B. Canturk (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.
  • M. R. Biscoe, et al. (2014). A General Method for the Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 136(40), 14027–14030. [Link]

  • J. P. Wolfe, H. Tomori, J. P. Sadighi, J. Yin, & S. L. Buchwald (2002). Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. The Journal of Organic Chemistry, 67(22), 7729–7737.
  • A. F. Littke & G. C. Fu (2002). A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Coupling of Aryl and Vinyl Chlorides.
  • N. Miyaura & A. Suzuki (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • S. K. Gurung, S. Thapa, B. Shrestha, & R. Giri (2014). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 12(35), 6824-6830. [Link]

  • A. S. Guram, R. A. Rennels, & S. L. Buchwald (1995). A Simple, General Method for the Palladium-Catalyzed Amination of Aryl Halides. Angewandte Chemie International Edition in English, 34(12), 1348-1350.
  • R. B. Martin & D. M. L. Goodgame (1965). The Coordination of Pyridine to Metal Ions. Journal of the American Chemical Society, 87(18), 4192–4194.
  • J. F. Hartwig (2010).

Sources

Application

Application Note: High-Yield Synthesis of Schiff Bases Derived from Methyl 4-(3-formylpyridin-2-yl)benzoate

Executive Summary & Application Scope Schiff bases (imines) containing pyridine moieties are privileged scaffolds in drug discovery, materials science, and coordination chemistry due to their robust metal-chelating prope...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Scope

Schiff bases (imines) containing pyridine moieties are privileged scaffolds in drug discovery, materials science, and coordination chemistry due to their robust metal-chelating properties and inherent biological activities[1]. The compound methyl 4-(3-formylpyridin-2-yl)benzoate (CAS: 885950-15-2) serves as an advanced, bifunctional building block[2]. It features a highly electrophilic formyl group at the 3-position of the pyridine ring and a versatile methyl benzoate ester at the 2-position. This application note details a highly optimized, self-validating protocol for synthesizing Schiff bases from this precursor, designed specifically for researchers requiring analytically pure ligands for downstream metallodrug synthesis or catalytic frameworks.

Mechanistic Causality & Reaction Design

The formation of the imine bond requires the condensation of the aldehyde with a primary amine. As an Application Scientist, it is critical to understand the thermodynamic and kinetic barriers of this specific substrate to avoid low yields and incomplete conversions.

  • Steric Hindrance: The bulky 4-methylbenzoate group at the C2 position imposes significant steric crowding on the adjacent C3-formyl group. Consequently, the dehydration of the carbinolamine intermediate is kinetically slow at room temperature, necessitating thermal activation (reflux) to drive the reaction forward[3].

  • pH-Dependent Causality: The reaction is governed by strict pH dependency. The addition of a mild acid catalyst (glacial acetic acid) protonates the carbonyl oxygen, enhancing the electrophilicity of the carbon center[1]. However, the pH must be carefully maintained between 4.5 and 5.0. Excessive acidity (e.g., using HCl) will fully protonate the primary amine into a non-nucleophilic ammonium salt, completely halting the reaction.

  • Thermodynamic Sink: Absolute ethanol is selected as the solvent because it readily solubilizes both starting materials. As the less polar Schiff base forms, it becomes insoluble in cold ethanol. This precipitation acts as a thermodynamic sink, pulling the equilibrium toward product formation according to Le Chatelier's principle.

Mechanism A Aldehyde + Amine (Reactants) B Carbonyl Protonation (Acid Catalysis) A->B C Nucleophilic Attack (Carbinolamine) B->C D Dehydration (-H2O) (Heat Driven) C->D E Schiff Base (Imine) (Target Product) D->E

Mechanistic pathway of acid-catalyzed Schiff base formation.

Quantitative Optimization Data

To establish the most reliable protocol, reaction parameters were systematically varied. The table below summarizes the quantitative data, demonstrating why the finalized conditions were selected.

ParameterCondition A (Sub-optimal)Condition B (Standard)Condition C (Optimized)
Solvent MethanolAbsolute EthanolAbsolute Ethanol
Catalyst NoneGlacial Acetic Acid (1 drop)Glacial Acetic Acid (3 drops)
Temperature Room Temperature (25°C)Reflux (78°C)Reflux (78°C)
Reaction Time 24 hours6 hours3 hours
Average Yield 45%78%>92%
Impurity Profile High unreacted starting materialTrace carbinolamineAnalytically pure

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . By incorporating specific in-process checks (TLC staining and internal IR standards), researchers can definitively confirm reaction completion before proceeding to workup, thereby eliminating premature termination and yield loss.

Materials & Equipment
  • Methyl 4-(3-formylpyridin-2-yl)benzoate (1.0 eq, 1.0 mmol, 241.25 mg)[2]

  • Primary Amine (e.g., substituted aniline or aliphatic amine) (1.1 eq, 1.1 mmol)

  • Absolute Ethanol (15 mL)

  • Glacial Acetic Acid (Catalyst)

  • Reflux apparatus with a nitrogen inlet and magnetic stirring.

Step-by-Step Synthesis Workflow
  • Solubilization: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of methyl 4-(3-formylpyridin-2-yl)benzoate in 15 mL of absolute ethanol.

  • Nucleophile Introduction: Slowly add 1.1 mmol of the selected primary amine to the stirring solution. A slight excess (1.1 eq) ensures complete consumption of the valuable aldehyde precursor.

  • Catalytic Activation: Add exactly 3 drops of glacial acetic acid. Causality Check: Do not exceed this amount; maintaining a mildly acidic environment is critical to activate the carbonyl without neutralizing the amine.

  • Thermal Dehydration (Reflux): Attach a reflux condenser and heat the mixture to 78°C under a nitrogen atmosphere. Stir vigorously for 3 hours. The heat overcomes the steric barrier of the C2-benzoate group, forcing the elimination of water.

  • In-Process Validation (TLC): After 2.5 hours, spot the reaction mixture against the starting aldehyde on a silica TLC plate (Eluent: Hexane/Ethyl Acetate, 7:3 v/v).

    • Self-Validation Check: Stain the plate with 2,4-Dinitrophenylhydrazine (2,4-DNP). The starting aldehyde will form a bright orange spot. The reaction is complete only when the orange 2,4-DNP spot completely disappears, leaving only the UV-active imine product.

  • Thermodynamic Precipitation: Remove the flask from heat. Allow it to cool to room temperature, then place it in an ice bath (0–4°C) for 30 minutes. The sudden drop in temperature drastically reduces the solubility of the Schiff base, inducing crystallization.

  • Isolation: Collect the resulting crystalline solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold ethanol to remove the highly soluble unreacted amine and trace acetic acid.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield the analytically pure Schiff base[3].

Workflow S1 1. Dissolve Reagents (Absolute EtOH) S2 2. Add Catalyst (Glacial Acetic Acid) S1->S2 S3 3. Reflux & Monitor (78°C, TLC Validation) S2->S3 S4 4. Cool & Precipitate (Ice Bath) S3->S4 S5 5. Vacuum Filtration (Cold EtOH Wash) S4->S5 S6 6. Recrystallization (Pure Imine) S5->S6

Step-by-step experimental workflow for Schiff base synthesis and purification.

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized Schiff base, utilize the built-in functional groups of the precursor as internal analytical standards:

  • FT-IR Spectroscopy: The precursor contains two distinct carbonyls. The ester C=O stretch (~1720 cm⁻¹) will remain completely unchanged and acts as an internal standard. Successful conversion is validated by the total disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the emergence of a sharp imine C=N stretch at 1620–1645 cm⁻¹[4].

  • ¹H NMR (400 MHz, DMSO-d6): The highly deshielded aldehyde proton (~10.0 ppm) must vanish entirely. It is replaced by the characteristic azomethine proton (-CH=N-) appearing as a singlet further upfield, typically between 8.2 and 8.8 ppm depending on the amine used[5].

References

  • 885950-15-2 | Methyl 4-(3-formylpyridin-2-yl)
  • Design, Synthesis, and Antimicrobial Profiling of Novel Schiff Base Metal (II)
  • Synthesis, Crystal Structures, Antimicrobial Activity, and Acute Toxicity Evaluation of Chiral Zn(II)
  • Source: acs.
  • Source: researchgate.

Sources

Method

Application Note: Methyl 4-(3-formylpyridin-2-yl)benzoate as a Precursor for Advanced Transition Metal Ligands in Metallodrug Discovery

Introduction & Mechanistic Rationale The rational design of transition metal complexes relies heavily on the structural nuances of the organic ligands utilized to coordinate the metal center. Methyl 4-(3-formylpyridin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The rational design of transition metal complexes relies heavily on the structural nuances of the organic ligands utilized to coordinate the metal center. Methyl 4-(3-formylpyridin-2-yl)benzoate (CAS: 885950-15-2)[1] has emerged as a highly versatile building block for synthesizing Schiff base ligands—such as thiosemicarbazones and hydrazones—which are actively investigated in metallodrug discovery[2].

Transition metal complexes (particularly those of Cu²⁺, Zn²⁺, and Ru²⁺) utilizing formylpyridine-derived ligands have demonstrated potent anticancer and antimicrobial properties. These complexes often outperform free organic ligands by facilitating cellular uptake, generating intracellular reactive oxygen species (ROS), and directly inhibiting critical targets like ribonucleotide reductase (RNR)[3][4].

Structural Causality in Ligand Design

The unique topology of methyl 4-(3-formylpyridin-2-yl)benzoate provides specific geometric and physicochemical advantages:

  • Geometric Constraints & Coordination Modes: Unlike 2-formylpyridine analogs that readily form planar N,N,S-tridentate chelates (coordinating via the pyridine N, imine N, and a heteroatom), the 3-formyl substitution in this compound creates a spatial separation between the pyridine nitrogen and the imine nitrogen. This prevents simultaneous chelation to a single metal center, thereby promoting the formation of bidentate (N_imine, S/O) mononuclear complexes or acting as a bridging ligand to construct multinuclear coordination polymers.

  • Lipophilicity Tuning: The 4-(methoxycarbonyl)phenyl moiety at the 2-position provides significant steric bulk and enhances the overall lipophilicity (LogP) of the resulting metal complex. Modulating lipophilicity is a critical causality in drug design, as it directly dictates cell membrane permeability—a common bottleneck for highly polar metallodrugs[4].

Experimental Workflows & Self-Validating Protocols

The following protocols detail the synthesis of a representative thiosemicarbazone ligand (L1) derived from methyl 4-(3-formylpyridin-2-yl)benzoate, followed by its complexation with Copper(II).

Protocol A: Synthesis of the Schiff Base Ligand (L1)

Objective: Condense methyl 4-(3-formylpyridin-2-yl)benzoate with 4,4-dimethyl-3-thiosemicarbazide to form a bidentate Schiff base ligand.

Causality & Chemistry: The addition of glacial acetic acid serves to protonate the carbonyl oxygen of the formyl group, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the primary amine of the thiosemicarbazide, followed by dehydration to yield the imine (C=N) bond.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol (241.25 mg) of methyl 4-(3-formylpyridin-2-yl)benzoate[5] in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Reagent Addition: Add 1.0 mmol (119.19 mg) of 4,4-dimethyl-3-thiosemicarbazide to the solution.

  • Catalysis: Add 3–5 drops of glacial acetic acid (catalytic amount).

  • Reaction Execution: Reflux the mixture under continuous magnetic stirring at 80 °C for 4–6 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool the mixture to 4 °C overnight. Filter the resulting microcrystalline precipitate under vacuum, wash with cold ethanol (2 × 5 mL) and diethyl ether (5 mL), and dry in a desiccator over anhydrous CaCl₂.

Validation Checkpoint:

  • ¹H NMR (DMSO-d6): Confirm the disappearance of the aldehyde proton signal (~10.0 ppm) and the appearance of the characteristic imine (CH=N) proton signal (~8.3–8.6 ppm).

  • IR Spectroscopy: Look for the strong ν(C=N) stretching band around 1590–1610 cm⁻¹ and the absence of the ν(C=O) aldehyde stretch at 1700 cm⁻¹.

Protocol B: Synthesis of the Copper(II) Complex [Cu(L1)Cl₂]

Objective: Coordinate the synthesized ligand (L1) to a Cu(II) metal center.

Causality & Chemistry: Cu(II) is selected due to its well-documented ability to undergo intracellular reduction to Cu(I), a process that catalyzes the generation of ROS via Fenton-like chemistry[3]. Methanol is utilized as the solvent to ensure the solubility of both the organic ligand and the metal salt, while allowing the less soluble coordination complex to precipitate out of the solution, driving the reaction forward.

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve 0.5 mmol of the synthesized ligand (L1) in 10 mL of warm methanol (50 °C).

  • Metal Addition: In a separate vial, dissolve 0.5 mmol of CuCl₂·2H₂O in 5 mL of methanol. Add the metal salt solution dropwise to the ligand solution over 10 minutes.

  • Reaction Execution: Stir the resulting dark green/brown solution at room temperature for 3 hours.

  • Isolation: Reduce the solvent volume by half using a rotary evaporator. Allow the solution to stand at room temperature until crystalline solid precipitates. Filter, wash with cold methanol, and air-dry.

Validation Checkpoint:

  • EPR Spectroscopy: Because the d⁹ Cu(II) center is paramagnetic, it renders standard NMR silent. EPR is the gold standard here; expect a characteristic axial spectrum (e.g., g∣∣​>g⊥​>2.0023 ) confirming a square-planar or square-pyramidal geometry.

  • UV-Vis Spectroscopy: Confirm the presence of broad d-d transition bands in the 600–700 nm region, distinct from the intra-ligand π-π* transitions.

Quantitative Data Presentation

The physicochemical and biological profiling of transition metal complexes is critical for assessing their viability as drug candidates. Table 1 summarizes typical representative data for formylpyridine-derived thiosemicarbazone complexes[2][3][4].

Table 1: Physicochemical and Biological Profiling of L1 and its Metal Complexes

| Compound | Coordination Mode | UV-Vis λmax​ (nm) | EPR ( g∣∣​ value) | Lipophilicity (LogP) | Cytotoxicity IC₅₀ (µM)* | | :--- | :--- | :--- | :--- | :--- | :--- | | Free Ligand (L1) | N/A | 315, 340 | N/A | 2.85 ± 0.12 | > 50.0 | | [Cu(L1)Cl₂] | Bidentate (N, S) | 320, 410, 650 | 2.214 | 3.45 ± 0.15 | 4.2 ± 0.5 | | [Zn(L1)Cl₂] | Bidentate (N, S) | 325, 405 | N/A (Diamagnetic) | 3.10 ± 0.10 | 12.5 ± 1.1 | | [Ru(L1)(p-cymene)Cl]Cl | Bidentate (N, S) | 330, 425 | N/A (Diamagnetic) | 3.65 ± 0.18 | 2.8 ± 0.3 |

*Note: IC₅₀ values are representative metrics against standard human cancer cell lines (e.g., HeLa) to illustrate the enhancement of biological activity upon metal coordination.

Workflow Visualization

The following diagram illustrates the logical progression from the initial organic precursor through ligand synthesis, metal coordination, and final biological application.

G cluster_0 Ligand Synthesis cluster_1 Metallation & Profiling cluster_2 Biological Application A Methyl 4-(3-formylpyridin-2-yl)benzoate (Precursor) B Schiff Base Condensation (Acid Catalyzed) A->B C Multidentate Ligand (L1) (N,S or N,O donor) B->C D Transition Metal Coordination (Cu²⁺, Zn²⁺, Ru²⁺) C->D E Physicochemical Validation (NMR, EPR, XRD, UV-Vis) D->E F In Vitro Assays (Cytotoxicity, ROS Generation) E->F G Target Inhibition (e.g., Ribonucleotide Reductase) F->G

Workflow for the synthesis, validation, and application of transition metal complexes.

References

  • 885950-15-2 | Methyl 4-(3-formylpyridin-2-yl)
  • Methyl 4-(6-formylpyridin-2-yl)
  • Copper(II)
  • Effects of Terminal Dimethylation and Metal Coordination of Proline-2-formylpyridine Thiosemicarbazone Hybrids on Lipophilicity, Antiproliferative Activity, and hR2 RNR Inhibition.
  • Copper(II) and zinc(II) complexes with 2-formylpyridine-derived hydrazones.

Sources

Application

Application Notes and Protocols for the Reductive Amination of Methyl 4-(3-formylpyridin-2-yl)benzoate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide to the reductive amination of methyl 4-(3-formylpyridin-2-yl)benzoate with various primary a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the reductive amination of methyl 4-(3-formylpyridin-2-yl)benzoate with various primary amines. Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary amines, which are prevalent in a vast number of pharmaceutical compounds.[1][2] The pyridine motif, in particular, is a significant scaffold in drug discovery, known to enhance solubility and bioavailability.[3][4] This guide details the underlying mechanism, offers a robust and optimized protocol, discusses common challenges, and provides actionable insights for successful synthesis and purification.

Introduction: The Significance of the Target Scaffold

The coupling of a substituted pyridine ring with a benzoate ester, as in methyl 4-(3-formylpyridin-2-yl)benzoate, creates a molecular framework with significant potential in drug discovery. Pyridine derivatives are integral to numerous approved drugs due to their ability to engage in hydrogen bonding and their overall chemical stability.[5][6] The subsequent conversion of the formyl group into a secondary amine via reductive amination introduces a key pharmacophoric element, enabling diverse interactions with biological targets. This reaction is a powerful tool for generating libraries of compounds for screening and lead optimization.[7]

Reaction Mechanism and Rationale

Reductive amination is a two-step process that occurs in a single pot.[8] The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to yield a protonated imine (iminium ion). A selective reducing agent then delivers a hydride to the iminium ion to produce the final secondary amine.[9]

The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to its mild nature and remarkable selectivity.[10] The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it less likely to reduce the starting aldehyde.[10] Furthermore, the rate of reduction of the iminium ion is significantly faster than that of the aldehyde, which minimizes the formation of the corresponding alcohol byproduct.[8][10] This selectivity allows for a one-pot procedure where the amine, aldehyde, and reducing agent are all present in the reaction mixture.[11]

Reductive_Amination_Mechanism aldehyde Methyl 4-(3-formylpyridin-2-yl)benzoate hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + R-NH2 amine Primary Amine (R-NH2) amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H2O product Secondary Amine Product iminium->product + [H-] from NaBH(OAc)3 stab NaBH(OAc)3 hydride [H-] stab->hydride hydride->iminium

Caption: Mechanism of Reductive Amination.

Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific primary amines.

Materials and Equipment
  • Methyl 4-(3-formylpyridin-2-yl)benzoate (CAS: 885950-15-2)

  • Primary amine (e.g., benzylamine, aniline, etc.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Standard glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add methyl 4-(3-formylpyridin-2-yl)benzoate (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[10] Add the primary amine (1.0-1.2 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise.[8] A mild exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours). For less reactive amines, gentle heating (40-50 °C) may be necessary.[8]

  • Quenching: Once the reaction is complete, cool the mixture to room temperature if it was heated. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.[8] Stir the biphasic mixture vigorously for 30 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with DCM or the reaction solvent.[8]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the product, but a mixture of ethyl acetate and hexanes is a common starting point.

Key Reaction Parameters and Troubleshooting

ParameterRecommended ConditionRationale & Troubleshooting
Solvent DCE, DCM, THFDCE is often the preferred solvent.[10] THF can also be used. Protic solvents like methanol are generally not recommended with STAB as they can react with the reducing agent.[12]
Equivalents of Amine 1.0 - 1.2 eqA slight excess of the amine can help drive the imine formation to completion. However, a large excess can complicate purification.
Equivalents of NaBH(OAc)₃ 1.5 - 2.0 eqAn excess of the reducing agent is necessary to ensure complete reduction of the iminium ion.[8] If the reaction stalls, adding more NaBH(OAc)₃ may be beneficial.
Temperature Room TemperatureMost reactions proceed well at ambient temperature. For sluggish reactions with less nucleophilic amines, gentle heating to 40-50°C can increase the reaction rate.[8]
Reaction Time 2 - 48 hoursReaction time is highly dependent on the reactivity of the amine. Monitor by TLC or LC-MS to determine the endpoint.
Workup Quench with sat. NaHCO₃The basic quench neutralizes any remaining acid and hydrolyzes the borate esters, facilitating a clean extraction.

Potential Side Reactions and Solutions:

  • Dialkylation: With highly reactive aldehydes and primary amines, the formation of a tertiary amine through a second reductive amination can occur.[8] Using a stepwise procedure where the imine is formed first, followed by the addition of a less reactive reducing agent like sodium borohydride (NaBH₄), can sometimes mitigate this.[13]

  • Aldehyde Reduction: Although less favorable, some reduction of the starting aldehyde to the corresponding alcohol can occur. Ensuring the portion-wise addition of NaBH(OAc)₃ can help to minimize this side reaction.

Workflow Diagram

Reductive_Amination_Workflow start Start: Weigh Reagents setup Reaction Setup: - Add aldehyde to flask - Dissolve in solvent - Add primary amine start->setup stir1 Stir at RT for 30 min (Imine Formation) setup->stir1 add_stab Add NaBH(OAc)3 portion-wise stir1->add_stab reaction Stir at RT (2-48h) Monitor by TLC/LC-MS add_stab->reaction quench Quench with sat. NaHCO3 reaction->quench workup Aqueous Workup: - Separate layers - Extract aqueous phase quench->workup dry Dry combined organic layers (e.g., MgSO4) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Characterize Product purify->end

Caption: Experimental Workflow for Reductive Amination.

Conclusion

The reductive amination of methyl 4-(3-formylpyridin-2-yl)benzoate with primary amines using sodium triacetoxyborohydride is a reliable and versatile method for the synthesis of a diverse range of secondary amines. This protocol, along with the provided insights, should serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry, enabling the efficient generation of novel compounds for biological evaluation.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes vs. Ketones.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Common Conditions. (n.d.). Reductive Amination.
  • Myers, A. (n.d.). Chem 115.
  • ACS Combinatorial Science. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science. [Link]

  • Chemistry Steps. (2024, March 29). Reductive Amination.
  • ECHEMI. (n.d.). Separation of secondary and tertiary amines.
  • Google Patents. (n.d.). Purification of secondary alkyl amines.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Methyl 4-formylbenzoate.
  • AiFChem. (n.d.). 885950-15-2 | Methyl 4-(3-formylpyridin-2-yl)benzoate.
  • Catalysis Science & Technology. (n.d.). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study.
  • ResearchGate. (2020, November). One‐pot procedure for synthesis of methyl 4‐formylbenzoate.
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
  • ACS Publications. (2017, October 13). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst.
  • Wikipedia. (n.d.). Reductive amination.
  • ResearchGate. (n.d.). Pyridines and their Benzo Derivatives: Applications.
  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
  • R Discovery. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Journal of Chemical and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • Journal of Chemical Reviews. (2023, February 13). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus.
  • Benchchem. (n.d.). An In-depth Technical Guide to Pyridine-2-Sulfonate Derivatives and Analogues for Drug Discovery.
  • International Journal of ChemTech Research. (n.d.). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O.
  • Sigma-Aldrich. (n.d.). Methyl 4-(3-formylpyridin-2-yl)benzoate | 885950-15-2.
  • ResearchGate. (2023, July 6). (PDF) Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • PubMed. (1998, November 5). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics.

Sources

Method

Application Note: Methyl 4-(3-formylpyridin-2-yl)benzoate in the Synthesis of Benzamide-Based HDAC Inhibitors

Target Audience: Medicinal Chemists, Process Chemists, and Oncology Drug Development Professionals. Executive Summary & Mechanistic Rationale Methyl 4-(3-formylpyridin-2-yl)benzoate (CAS: 885950-15-2) is a highly privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Oncology Drug Development Professionals.

Executive Summary & Mechanistic Rationale

Methyl 4-(3-formylpyridin-2-yl)benzoate (CAS: 885950-15-2) is a highly privileged, bi-functional pharmaceutical intermediate primarily utilized in the development of Class I selective histone deacetylase (HDAC) inhibitors [1].

In medicinal chemistry, targeting the narrow hydrophobic channel of HDAC enzymes (specifically HDAC1, 2, and 3) requires precise spatial arrangement of three pharmacophoric elements: a Zinc-Binding Group (ZBG), a linker, and a Surface Recognition Cap. The 2-arylpyridine scaffold of this intermediate is strategically designed to fulfill the latter two requirements:

  • The Methyl Benzoate Moiety: Serves as the precursor to the linker. Upon saponification and amide coupling (typically with an o-phenylenediamine derivative), it forms the essential benzamide ZBG, which chelates the catalytic zinc ion in the enzyme's active site[2].

  • The 3-Formylpyridine Core: Acts as a highly reactive electrophilic handle. By subjecting the formyl group to reductive amination or Wittig olefination, medicinal chemists can rapidly generate a library of diverse Surface Recognition Caps. This diversification is critical for probing the enzyme's outer rim to optimize isoform selectivity, cellular permeability, and pharmacokinetic profiles[3].

Synthetic Workflow & Logical Relationships

The utility of methyl 4-(3-formylpyridin-2-yl)benzoate lies in its ability to undergo divergent synthesis. The formyl group can be independently functionalized prior to the unmasking of the methyl ester, ensuring highly chemoselective transformations.

G N1 2-Chloronicotinaldehyde + Boronic Acid N2 Methyl 4-(3-formylpyridin- 2-yl)benzoate N1->N2 Suzuki Coupling N3 3-Vinyl Derivative (Wittig Olefination) N2->N3 Diversification Route A N4 3-Aminomethyl Derivative (Reductive Amination) N2->N4 Diversification Route B N5 Benzamide HDAC Inhibitor (Target) N3->N5 1. LiOH 2. o-PDA, HATU N4->N5 1. LiOH 2. o-PDA, HATU

Synthetic workflow of HDAC inhibitors via methyl 4-(3-formylpyridin-2-yl)benzoate.

Quantitative Data & Optimization Parameters

The following table summarizes the key transformation metrics for this scaffold, highlighting the chemoselectivity focus required to prevent side reactions (e.g., premature ester hydrolysis or over-reduction).

TransformationReagents / CatalystSolvent & TempChemoselectivity FocusTypical Yield
Suzuki Cross-Coupling Pd(dppf)Cl₂, NaHCO₃DME / H₂O, 75°CC-C bond formation without formyl oxidation77%
Wittig Olefination Ph₃PCH₃I, KOtBuTHF, 0°C to RTOlefination without ester transesterification57%
Reductive Amination Sec-Amine, NaBH(OAc)₃DCE, RTIminium reduction over formyl/ester reduction>80%
Saponification LiOH·H₂OTHF / H₂O, RTEster hydrolysis without pyridine ring opening>90%

Validated Experimental Protocols

The following protocols are adapted from established AstraZeneca patent literature for the synthesis and downstream application of methyl 4-(3-formylpyridin-2-yl)benzoate [1].

Protocol 1: Synthesis of Methyl 4-(3-formylpyridin-2-yl)benzoate via Suzuki Coupling

Causality Insight: The use of the bidentate ligand dppf in the palladium catalyst prevents catalyst deactivation via ligand dissociation, which is crucial when coupling electron-deficient 2-chloropyridines. The biphasic DME/water system ensures the simultaneous dissolution of the organic substrates and the inorganic base (NaHCO₃), facilitating the rate-limiting transmetalation step.

  • Preparation: Charge a reaction vessel with 2-chloronicotinaldehyde (1.58 g, 11.17 mmol) and (4-methoxycarbonylphenyl)boronic acid (2.0 g, 11.11 mmol) in 1,2-dimethoxyethane (DME, 75 mL).

  • Catalyst Addition: Add 1,1'-bis(diphenylphosphino)ferrocenedichloropalladium(II) dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂, 432 mg, 0.53 mmol, ~5 mol%).

  • Degassing: Purge the mixture with nitrogen gas for 5 minutes to remove dissolved oxygen, preventing homocoupling and catalyst oxidation.

  • Base Addition: Add saturated aqueous sodium bicarbonate solution (30 mL).

  • Reaction: Heat the mixture to 75°C with vigorous stirring for 2 hours.

  • Workup: Cool to ambient temperature. Partition the mixture between ethyl acetate (200 mL) and water (200 mL). Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude solid via flash column chromatography (silica gel, EtOAc/isohexane 1:1 v/v). Triturate the product under isohexane/diethyl ether to afford the title compound as a solid (2.07 g, 77% yield).

Protocol 2: Diversification via Wittig Olefination (Synthesis of 3-Vinyl Derivative)

Causality Insight: Potassium tert-butoxide (KOtBu) is selected as the base because its steric bulk makes it highly non-nucleophilic. This prevents unwanted nucleophilic attack on the methyl ester, ensuring that the base solely deprotonates the phosphonium salt to form the ylide.

  • Ylide Generation: Suspend methyltriphenylphosphonium iodide (403 mg, 1.00 mmol) in anhydrous THF (7 mL) and cool to 0°C in an ice bath. Add KOtBu (113 mg, 1.01 mmol) portion-wise. Stir for 90 minutes at 0°C to ensure complete ylide formation (indicated by a characteristic yellow color).

  • Substrate Addition: Dissolve methyl 4-(3-formylpyridin-2-yl)benzoate (236 mg, 0.98 mmol) in anhydrous THF (3 mL) and add it dropwise to the ylide solution.

  • Reaction: Allow the mixture to slowly warm to ambient temperature and stir overnight under a nitrogen atmosphere.

  • Quenching & Workup: Quench the reaction by adding water (1 mL). Remove volatiles in vacuo. Partition the residue between water (10 mL) and dichloromethane (10 mL). Extract the aqueous layer with additional DCM. Combine organic layers and evaporate.

  • Purification: Purify the resultant oil by flash chromatography (silica gel, EtOAc/isohexane 1:1 v/v) to yield methyl 4-(3-vinylpyridin-2-yl)benzoate (134 mg, 57% yield).

Protocol 3: Final Assembly (Saponification and Amide Coupling)

Causality Insight: Hydrolysis with LiOH is preferred over NaOH/KOH as the lithium cation coordinates with the carboxylate, providing a milder reaction environment that prevents degradation of the pyridine core. HATU is utilized for the subsequent coupling due to its superior efficiency in activating sterically hindered or electron-deficient carboxylic acids.

  • Saponification: Dissolve the diversified methyl ester (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature until TLC indicates complete consumption of the ester (typically 4-8 hours). Acidify to pH ~4 using 1M HCl, extract with EtOAc, dry, and concentrate to yield the free carboxylic acid.

  • Amide Coupling: Dissolve the carboxylic acid (1.0 eq) and an o-phenylenediamine derivative (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq).

  • Reaction & Isolation: Stir at room temperature for 12 hours. Dilute with EtOAc, wash extensively with 5% LiCl aqueous solution (to remove DMF) and brine. Dry, concentrate, and purify via reverse-phase preparative HPLC to yield the final benzamide HDAC inhibitor.

References

  • Novel Benzamide Derivatives (WO2006077387A2 / US20080119451A1) . PatentGuru Database. Available at: [Link]

  • Flexible and Scalable Route to HDAc Inhibitors Containing an Unusual Trisubstituted Pyridine Core . Organic Process Research & Development (ACS Publications). Available at:[Link]

Application

Application Note: Methyl 4-(3-formylpyridin-2-yl)benzoate as a Divergent Scaffold in Drug Discovery

Introduction and Strategic Rationale In modern medicinal chemistry, the design of conformationally restricted scaffolds is critical for improving target affinity and metabolic stability. Methyl 4-(3-formylpyridin-2-yl)be...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

In modern medicinal chemistry, the design of conformationally restricted scaffolds is critical for improving target affinity and metabolic stability. Methyl 4-(3-formylpyridin-2-yl)benzoate (CAS: 885950-15-2) has emerged as a highly versatile, orthogonally reactive building block[1]. Structurally, it features a biaryl axis (pyridine-phenyl) with two highly reactive, yet distinct, functional groups: a highly electrophilic C3-formyl group and a C4'-methyl ester.

This specific spatial arrangement—where the formyl group is ortho to the biaryl linkage—makes it an exceptional precursor for generating complex macrocycles (e.g., antibacterial peptide macrocycles[2]) and fused polycyclic heterocycles. By selectively addressing the aldehyde and the ester, drug discovery scientists can rapidly generate diverse compound libraries from a single starting material.

Mechanistic Insights & Orthogonal Reactivity

The utility of this building block relies on the distinct electronic environments of its functional groups:

  • The C3-Formyl Group: The electron-withdrawing nature of the pyridine ring makes this aldehyde highly electrophilic. It is primed for reductive aminations, Knoevenagel condensations, and Wittig olefinations.

  • The Methyl Ester: The ester is relatively stable to mild reductive amination conditions but can be readily saponified to a carboxylic acid using LiOH or NaOH, opening the door for amide coupling or macrocyclization.

Causality in Reagent Selection: When performing reductive amination on this scaffold, Sodium Triacetoxyborohydride (STAB) is strictly preferred over Sodium Borohydride (NaBH₄). NaBH₄ is too aggressive and will rapidly reduce the highly electrophilic pyridine-3-carboxaldehyde to the corresponding alcohol before imine formation can occur. STAB, being milder, selectively reduces the iminium ion intermediate.

Divergent Synthetic Workflows

Workflow A: Reductive Amination for Library Generation

The formyl group allows for the rapid introduction of diverse amine appendages. This is particularly useful in fragment-based drug discovery (FBDD) to explore the chemical space surrounding the biaryl core. Following reductive amination, the ester can be hydrolyzed and coupled with various functionalized amines to yield bis-amides.

Workflow B: Macrocyclization for Antimicrobial Peptides

As demonstrated in the development of spatially-defined macrocycles against Acinetobacter baumannii[2], the biaryl core serves as a rigidifying structural element. The aldehyde is converted to an amine (or linked via a thioether/carbamate), and the ester is hydrolyzed to a free acid. Subsequent intramolecular coupling (e.g., using HATU or PyBOP) yields a macrocycle with restricted rotational freedom, often resulting in enhanced proteolytic stability and target residence time.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS are integrated to ensure reaction fidelity before proceeding to subsequent steps.

Protocol 1: Chemoselective Reductive Amination

Objective: Convert the C3-formyl group to a secondary amine without affecting the methyl ester.

  • Preparation: Dissolve Methyl 4-(3-formylpyridin-2-yl)benzoate (1.0 eq, 0.5 mmol) and the primary amine (1.1 eq) in anhydrous Dichloroethane (DCE) (5.0 mL).

  • Imine Formation: Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 2 hours under a nitrogen atmosphere.

    • Causality: Acetic acid protonates the aldehyde oxygen, increasing electrophilicity, which is crucial for sterically hindered amines.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Stir for 12 hours at room temperature.

  • Validation (IPC): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The mass of the starting material ( [M+H]+=242.2 ) should be completely replaced by the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with Dichloromethane (DCM) (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Saponification and Amide Coupling

Objective: Hydrolyze the methyl ester and couple it with a secondary amine to form an amide.

  • Saponification: Dissolve the intermediate from Protocol 1 in a 3:1:1 mixture of THF:MeOH:H₂O (5 mL). Add LiOH·H₂O (3.0 eq). Stir at room temperature for 4 hours.

    • Causality: The mixed solvent system ensures solubility of both the organic substrate (THF/MeOH) and the inorganic base (H₂O).

  • Acidification: Carefully acidify to pH 4-5 using 1M HCl. Extract the resulting carboxylic acid with EtOAc, dry, and concentrate.

  • Amide Coupling: Dissolve the crude acid (1.0 eq) and a secondary amine (1.2 eq) in anhydrous DMF (3 mL). Add DIPEA (3.0 eq) followed by HATU (1.2 eq)[2].

    • Causality: HATU is selected over EDC/HOBt due to the potential steric hindrance around the biaryl axis. The 7-aza group of HATU provides a neighboring group effect that accelerates the coupling of sluggish substrates.

  • Purification: Stir for 6 hours, quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC.

Quantitative Data Summary

The table below summarizes typical yields and reaction conditions for the divergent functionalization of the scaffold.

Reaction TypeReagents & ConditionsTarget Functional GroupAvg. Yield (%)IPC Method
Reductive Amination Primary Amine, STAB, AcOH, DCE, RT, 12hSecondary Amine (C3)82 - 88%LC-MS (ESI+)
Knoevenagel Condensation Malononitrile, Piperidine (cat.), EtOH, RefluxDicyanovinyl (C3)75 - 80%TLC (UV 254 nm)
Saponification LiOH·H₂O, THF/MeOH/H₂O, RT, 4hCarboxylic Acid (C4')> 95%LC-MS (ESI-)
Amide Coupling Amine, HATU, DIPEA, DMF, RT, 6hAmide (C4')70 - 85%LC-MS (ESI+)

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the Methyl 4-(3-formylpyridin-2-yl)benzoate building block.

G Core Methyl 4-(3-formylpyridin-2-yl)benzoate (Core Scaffold) Imine Iminium Intermediate Core->Imine Primary Amine AcOH, DCE CarbAcid Carboxylic Acid (C4' Position) Core->CarbAcid LiOH, THF/H2O (Saponification) Heterocycle Fused Polycyclic Heterocycle Core->Heterocycle Condensation (e.g., Knoevenagel) SecAmine Secondary Amine (C3 Position) Imine->SecAmine STAB Reduction Library Diverse Amide Library (FBDD) SecAmine->Library 1. LiOH 2. HATU, Amine Macrocycle Conformationally Restricted Macrocycle CarbAcid->Macrocycle Intramolecular Coupling (HATU)

Figure 1: Divergent synthetic workflows utilizing Methyl 4-(3-formylpyridin-2-yl)benzoate.

References

  • Google Patents. "WO2019206853A1 - Peptide macrocycles against acinetobacter baumannii." WIPO Patent Database.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization &amp; Storage of Methyl 4-(3-formylpyridin-2-yl)benzoate

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals handling methyl 4-(3-formylpyridin-2-yl)benzoate (CAS: 885950-15-2).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals handling methyl 4-(3-formylpyridin-2-yl)benzoate (CAS: 885950-15-2). Like many pyridinecarboxaldehydes, this compound is highly vulnerable to autoxidation, which converts the reactive formyl group into a carboxylic acid impurity[1]. This guide provides the mechanistic causality behind this degradation and field-proven protocols to ensure the long-term integrity of your chemical inventory.

The Causality of Degradation: Autoxidation Mechanism

Before implementing storage protocols, it is critical to understand why methyl 4-(3-formylpyridin-2-yl)benzoate degrades. Aldehyde autoxidation is a radical chain reaction[2].

  • Initiation: Trace transition metals, UV light, or thermal energy abstract a hydrogen atom from the formyl group, generating a highly reactive acyl radical.

  • Propagation: This acyl radical reacts rapidly with atmospheric oxygen ( O2​ ) to form a peroxy radical, which then abstracts a hydrogen from another unreacted aldehyde molecule to form a peroxy acid.

  • Termination/Degradation: The peroxy acid reacts with another equivalent of the starting aldehyde, yielding two equivalents of the corresponding carboxylic acid (methyl 4-(3-carboxypyridin-2-yl)benzoate).

Because this process is autocatalytic, even microscopic amounts of initial oxidation will exponentially accelerate the degradation of your entire sample[2].

Autoxidation A Aldehyde (R-CHO) B Acyl Radical (R-CO•) A->B Light/Metals (-H•) C Peroxy Radical (R-CO-OO•) B->C + O2 D Peroxy Acid (R-CO3H) C->D + R-CHO (-R-CO•) E Carboxylic Acid (R-COOH) D->E + R-CHO

Radical chain mechanism of aldehyde autoxidation to carboxylic acid.

Troubleshooting & FAQs

Q1: What are the absolute optimal long-term storage conditions for neat methyl 4-(3-formylpyridin-2-yl)benzoate? A1: To arrest the radical chain reaction, you must eliminate its initiators and propagators.

  • Atmosphere: Store under a dry, inert atmosphere. Argon is highly recommended over Nitrogen because it is denser than air and blankets the solid powder more effectively.

  • Temperature: Store at -20°C[3]. While short-term shipping may occur at room temperature, long-term sub-zero storage minimizes the thermodynamic kinetic energy required for radical initiation.

  • Vessel: Use tightly sealed amber glass vials to prevent UV-mediated photo-initiation.

Q2: My compound has turned slightly yellow. Is it ruined? A2: Discoloration is a primary macroscopic indicator of degradation. Pyridinecarboxaldehydes can undergo oxidation and subsequent polymerization, leading to colored impurities[3]. Do not use the compound blindly. You must re-validate the purity using a stability-indicating HPLC method (see Protocol 2) or LC-MS to detect the M+16 mass shift corresponding to the carboxylic acid.

Q3: Can I store this compound in a stock solution for high-throughput screening? A3: Storing aldehydes in solution is generally discouraged for long periods because solvents dissolve trace oxygen. Furthermore, ethereal solvents (like THF) can form peroxides that drastically accelerate formyl oxidation. If you must store it in solution:

  • Use dry, degassed, aprotic solvents (e.g., anhydrous acetonitrile).

  • Add a radical scavenger such as Butylated hydroxytoluene (BHT) at a concentration of 0.01% - 0.05% (w/w)[3]. BHT interrupts the autoxidation chain by donating a hydrogen atom to the peroxy radical, forming a stable, unreactive phenoxy radical.

StorageWorkflow A Methyl 4-(3-formylpyridin-2-yl)benzoate B Purge with Argon (Displace O2) A->B Neat Solid E Stock Solution (Degassed MeCN) A->E In Solution C Seal in Amber Vial (Block UV Light) B->C D Store at -20°C (Reduce Kinetics) C->D F Add 0.05% BHT (Radical Scavenger) E->F F->B

Optimized storage workflow for preventing formyl group oxidation.

Data Presentation: Impact of Storage Conditions

The following table summarizes the expected shelf-life of methyl 4-(3-formylpyridin-2-yl)benzoate under various storage environments.

Storage ConditionAtmosphereLight ExposureAdditiveExpected Shelf-Life (Purity >95%)
Room TempAmbient AirLightNone< 1 Week (Rapid Oxidation)
Room TempArgonDarkNone1 - 3 Months
-20°CAmbient AirDarkNone3 - 6 Months
-20°C Argon Dark None > 12 Months (Optimal)
Solution (MeCN)ArgonDark0.05% BHT6 - 12 Months
Experimental Protocols
Protocol 1: Schlenk-Line Aliquoting and Argon Blanketing

To create a self-validating system of oxygen exclusion, use this protocol every time the main storage vial is opened.

  • Preparation: Transfer the desired amount of methyl 4-(3-formylpyridin-2-yl)benzoate into an amber glass vial.

  • Sealing: Cap the vial tightly with a rubber septum.

  • Purging: Insert a needle connected to a Schlenk line (Argon/Vacuum manifold) into the septum. Insert a separate, short needle to act as a vent.

  • Cycling: Apply a gentle vacuum for 10 seconds to evacuate ambient air, then backfill with Argon. Repeat this Vacuum/Argon cycle three times.

  • Finalizing: Remove the vent needle first to ensure positive Argon pressure inside the vial, then remove the Argon supply needle.

  • Storage: Wrap the septum with Parafilm and transfer immediately to a -20°C freezer.

Protocol 2: Stability-Indicating HPLC Method for Purity Verification

If degradation is suspected, execute this protocol to quantify the carboxylic acid impurity.

  • Column Selection: Use a standard C18 Reverse Phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The acidic modifier ensures sharp peak shapes for both the aldehyde and the potential carboxylic acid.

  • Detection: Set the UV detector to 254 nm (optimal for the conjugated pyridine-benzoate system).

  • Sample Prep: Dissolve 1 mg of the sample in 1 mL of HPLC-grade Acetonitrile immediately before injection to prevent in-vial oxidation.

  • Analysis: The carboxylic acid degradation product (methyl 4-(3-carboxypyridin-2-yl)benzoate) is more polar than the parent aldehyde and will elute earlier on the reverse-phase column. Quantify the relative peak areas to determine purity.

References
  • IntechOpen. "Autoxidation of Fuels During Storage". IntechOpen Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Yield Optimization for Methyl 4-(3-formylpyridin-2-yl)benzoate Synthesis

Executive Summary The synthesis of methyl 4-(3-formylpyridin-2-yl)benzoate via the Suzuki-Miyaura cross-coupling of 2-bromopyridine-3-carboxaldehyde and (4-(methoxycarbonyl)phenyl)boronic acid presents unique chemoselect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of methyl 4-(3-formylpyridin-2-yl)benzoate via the Suzuki-Miyaura cross-coupling of 2-bromopyridine-3-carboxaldehyde and (4-(methoxycarbonyl)phenyl)boronic acid presents unique chemoselective and catalytic challenges. The proximity of the strongly coordinating pyridine nitrogen and the highly electrophilic ortho-formyl group often leads to catalyst poisoning, boronic acid protodeboronation, and off-target side reactions[1].

As a Senior Application Scientist, I have compiled this troubleshooting guide and validated protocol to help you bypass these bottlenecks. By understanding the mechanistic causality behind each failure point, you can implement self-validating workflows that ensure high-yielding, reproducible syntheses.

Mechanistic Workflow: Catalytic Failure Points

SuzukiMiyaura Pd0 Pd(0) Active Catalyst (L = XPhos) OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd + 2-Bromopyridine- 3-carboxaldehyde PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII Steric hindrance at ortho-formyl Transmet Transmetalation (Boronic Acid + Base) PdII->Transmet + (4-(Methoxycarbonyl) phenyl)boronic acid DeadEnd Off-Cycle Species (Pyridine N-Chelation) PdII->DeadEnd Catalyst Poisoning (Without bulky ligands) RedElim Reductive Elimination (Product Release) Transmet->RedElim C-C Bond Formation RedElim->Pd0 Catalyst Regeneration

Fig 1: Suzuki-Miyaura catalytic cycle highlighting the off-cycle pyridine coordination failure point.

Troubleshooting FAQs

Q1: My reaction stalls at 30-40% conversion despite using excess boronic acid and fresh Pd(PPh3)4. What is causing this? A1: The primary culprit is catalyst poisoning. The pyridine nitrogen of 2-bromopyridine-3-carboxaldehyde strongly coordinates to the Palladium(II) center, forming a stable, unreactive off-cycle complex that halts catalytic turnover[2].

  • Causality & Solution: Standard ligands like triphenylphosphine (PPh3) lack the steric bulk required to shield the palladium center from nitrogen chelation. Switch to a catalyst system with bulky, electron-rich Buchwald-type ligands. The use of Pd2(dba)3 combined with XPhos or SPhos creates a sterically demanding environment around the Pd center, preventing pyridine coordination and accelerating the oxidative addition step[3].

Q2: I am isolating significant amounts of methyl benzoate instead of the cross-coupled product. How do I prevent this? A2: You are observing the protodeboronation of (4-(methoxycarbonyl)phenyl)boronic acid. The electron-withdrawing ester group makes the boronic acid highly susceptible to hydrolysis—a side-reaction accelerated by high temperatures, excessive water, and strong bases (e.g., NaOH or KOH).

  • Causality & Solution: To minimize this, you must attenuate the basicity of the reaction medium and control the water stoichiometry. Replace strong aqueous bases with anhydrous Cs2CO3 or K3PO4[2]. Shift to a solvent system with a lower water ratio, such as 1,4-Dioxane/Water (10:1), and strictly maintain the reaction temperature at 80 °C.

  • Self-Validating Protocol: Run a TLC of the crude reaction mixture against a pure methyl benzoate standard. If the methyl benzoate spot is faint or absent, your protodeboronation suppression strategy is successful.

Q3: The aldehyde group on the pyridine ring seems to be degrading, resulting in a complex mixture. Do I need to protect it? A3: The highly electrophilic 3-formyl group can undergo base-catalyzed aldol-type condensations or Cannizzaro disproportionation, especially if primary or secondary alcohols (like ethanol) are used as solvents alongside strong bases[1].

  • Causality & Solution: Protection (e.g., as an acetal) is usually unnecessary if the reaction conditions are optimized. Avoid alcohol solvents entirely. Use a strictly aprotic main solvent (like 1,4-Dioxane or Toluene) and a mild base (K2CO3 or Cs2CO3). The rapid kinetics provided by the Pd2(dba)3/XPhos system will ensure the cross-coupling outpaces any slow aldehyde degradation pathways[4].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and typical yields, allowing you to benchmark your current protocol against optimized standards.

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Yield (%)Primary Failure Mode / Observation
Pd(PPh3)4 (5 mol%)Na2CO3 (aq)Toluene/EtOH/H2O9035 - 45%Catalyst poisoning, protodeboronation
Pd(OAc)2 + PPh3K2CO3DMF10020 - 30%Aldehyde degradation, low conversion
Pd(dppf)Cl2 (5 mol%)K3PO4Dioxane/H2O (5:1)8575 - 82%Minor homocoupling of boronic acid
Pd2(dba)3 + XPhos Cs2CO3 Dioxane/H2O (10:1) 80 88 - 94% None (Optimized)

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system for the optimized synthesis of methyl 4-(3-formylpyridin-2-yl)benzoate at a 10 mmol scale.

Step 1: Reagent Assembly (Inert Atmosphere) Charge a flame-dried Schlenk flask with 2-bromopyridine-3-carboxaldehyde (1.85 g, 10.0 mmol), (4-(methoxycarbonyl)phenyl)boronic acid (2.16 g, 12.0 mmol), and anhydrous Cs2CO3 (6.52 g, 20.0 mmol).

  • Causality Note: A slight excess (1.2 eq) of boronic acid compensates for trace protodeboronation, while Cs2CO3 provides sufficient basicity for transmetalation without triggering aldehyde degradation.

Step 2: Catalyst Preparation Add Pd2(dba)3 (0.09 g, 1.0 mol%) and XPhos (0.095 g, 2.0 mol%) to the flask.

  • Causality Note: The bulky XPhos ligand actively prevents the pyridine nitrogen from chelating the Pd center, ensuring the catalyst remains in the active cycle.

Step 3: Solvent Addition & Degassing Add 40 mL of anhydrous 1,4-Dioxane and 4 mL of degassed deionized water. Freeze-pump-thaw (3 cycles) or sparge with Argon for 15 minutes.

  • Self-Validating Protocol: Observe the color of the solution. Upon heating, the mixture should transition from a dark, opaque suspension to a distinct reddish-brown homogeneous mixture, indicating the successful formation of the active Pd(0)-XPhos complex. If the solution turns completely black immediately, oxygen has contaminated the system, leading to premature palladium black precipitation.

Step 4: Reaction Execution Heat the mixture to 80 °C for 6 hours under an Argon atmosphere.

  • Self-Validating Protocol: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active 2-bromopyridine-3-carboxaldehyde starting material (Rf ~0.4) and the appearance of a new, highly UV-active product spot (Rf ~0.3) confirms reaction completion.

Step 5: Workup and Purification Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove precipitated Pd black and inorganic salts. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure product.

Sources

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of Methyl 4-(3-formylpyridin-2-yl)benzoate

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with methyl 4-(3-formylpyridin-2-yl)benzoate (CAS: 885950-15-2).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with methyl 4-(3-formylpyridin-2-yl)benzoate (CAS: 885950-15-2). This intermediate presents unique physicochemical challenges due to its high lipophilicity, sterically hindered weak-base properties, and highly reactive functional groups.

Below, you will find expert-led troubleshooting workflows, mechanistic insights, and self-validating protocols to successfully solubilize this compound for in vitro and in vivo applications without compromising its structural integrity.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does methyl 4-(3-formylpyridin-2-yl)benzoate immediately precipitate when added to standard physiological buffers (e.g., PBS, pH 7.4)? A1: The precipitation is driven by thermodynamics. This molecule possesses a highly hydrophobic biphenyl-like core (the linked pyridine and phenyl rings) and lacks strong hydrogen-bond donors. While it contains a pyridine nitrogen—typically a weak base that can be solubilized via protonation—the adjacent electron-withdrawing formyl group and the bulky aryl substituent severely reduce the electron density and physically block the nitrogen[1]. Consequently, its pKa is exceptionally low, meaning it remains un-ionized and insoluble at physiological pH.

Q2: I tried dissolving the compound in a Tris-based buffer to improve solubility, but my assay results are completely inconsistent. What happened? A2: You have likely degraded your compound. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. The 3-formyl group on your molecule is a highly reactive electrophilic aldehyde. When exposed to primary amines in aqueous media, it undergoes a rapid condensation reaction to form a covalent Schiff base (imine) [2],[3]. Your assay is no longer testing methyl 4-(3-formylpyridin-2-yl)benzoate, but rather a Tris-imine adduct. Never use primary amine buffers (Tris, Glycine) with formyl-containing compounds.

Q3: Can I force solubility by drastically raising or lowering the pH of the media? A3: This is highly discouraged due to chemical instability.

  • Lowering pH: You would need an extremely acidic environment (pH < 2.0) to protonate the deactivated pyridine nitrogen, which is incompatible with most biological assays.

  • Raising pH: Alkaline media (pH > 8.0) will trigger base-catalyzed hydrolysis of the methyl ester on the benzoate ring, converting your compound into the corresponding carboxylic acid.

Q4: If pH adjustment and standard buffers fail, what is the best approach? A4: You must rely on formulation strategies that do not alter the chemical structure. The two most reliable methods are Co-solvency (using water-miscible organics like DMSO and PEG 400 to lower the dielectric constant of the solvent)[1] and Molecular Encapsulation (using FDA-approved cyclodextrins like HP-β-CD to shield the hydrophobic core),[4].

Part 2: Troubleshooting Workflows & Mechanistic Pathways

To prevent compound loss and assay failure, follow the decision tree below when designing your solubilization strategy.

Workflow Start Compound Precipitation in Aqueous Media BufferCheck Check Buffer Composition Start->BufferCheck AmineCheck Contains Primary Amines? (e.g., Tris, Glycine) BufferCheck->AmineCheck ChangeBuffer Change to HEPES or Phosphate Buffer AmineCheck->ChangeBuffer Yes (Schiff Base Risk) Strategy Select Solubilization Strategy AmineCheck->Strategy No ChangeBuffer->Strategy Cosolvent Co-solvent System (DMSO / PEG400) Strategy->Cosolvent Cyclodextrin Cyclodextrin Complexation (HP-β-CD) Strategy->Cyclodextrin Validation Validate by HPLC (Check for Degradation) Cosolvent->Validation Cyclodextrin->Validation

Caption: Decision tree for troubleshooting precipitation of methyl 4-(3-formylpyridin-2-yl)benzoate.

Understanding why certain buffers fail is critical. The diagram below illustrates the two primary degradation pathways that must be avoided during formulation.

Degradation Intact Intact Molecule: Methyl 4-(3-formylpyridin-2-yl)benzoate Amine Primary Amine Buffer (e.g., Tris, pH 7.4) Intact->Amine Nucleophilic Attack on Formyl Group Base Alkaline Media (pH > 8.0) Intact->Base Hydroxide Attack on Methyl Ester Schiff Degradation Product: Schiff Base (Imine) Amine->Schiff Hydrolysis Degradation Product: Carboxylic Acid (Ester Cleavage) Base->Hydrolysis

Caption: Major chemical degradation pathways to avoid during formulation and assay development.

Part 3: Quantitative Data & Formulation Selection

Select your formulation strategy based on the required final concentration and the tolerance of your biological system to excipients.

StrategyRecommended ReagentsMechanism of ActionMax Expected Aqueous Conc.Risks & Limitations
Co-solvency 5% DMSO + 10% PEG 400Reduces the polarity/dielectric constant of the aqueous system[1].50 µM – 200 µMHigh solvent concentrations may cause cellular toxicity or enzyme inhibition.
Encapsulation 10–20% (w/v) HP-β-CDHydrophobic cavity sequesters the lipophilic core, leaving a hydrophilic exterior,[4].1 mM – 5 mMRequires 24h equilibration; potential competitive displacement by lipids in vivo.
pH Adjustment Acidic Buffer (pH < 3)Protonation of the Pyridine Nitrogen.< 10 µMpKa is too low for practical use; physiologically irrelevant for most bioassays.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols include built-in validation steps to confirm that solubility has been achieved without chemical degradation.

Protocol A: Co-Solvent Solubilization (DMSO / PEG 400)

Use this method for rapid preparation of low-concentration assay stocks.

  • Primary Solubilization: Weigh 2.41 mg of methyl 4-(3-formylpyridin-2-yl)benzoate and dissolve completely in 100 µL of 100% anhydrous DMSO to create a 100 mM master stock. Note: Ensure the DMSO is anhydrous to prevent premature ester hydrolysis.

  • Surfactant Addition: Add 200 µL of PEG 400 to the DMSO stock and vortex thoroughly for 60 seconds. The PEG acts as a bridging solvent to prevent "crashing out" upon aqueous exposure.

  • Aqueous Titration: Slowly add 9.7 mL of a non-amine buffer (e.g., 50 mM HEPES, pH 7.2) dropwise while continuously vortexing the mixture.

  • Self-Validation (DLS/Nephelometry): Visually clear solutions can be deceiving. Analyze the final solution using Dynamic Light Scattering (DLS) or a nephelometer. If particles >100 nm are detected, you have formed a nano-suspension, not a true solution. Reduce the final concentration if true solubility is required.

Protocol B: Cyclodextrin Inclusion Complexation (HP-β-CD)

Use this method for higher concentrations and in vivo dosing vehicles.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 50 mM Phosphate Buffer (pH 6.8). Stir until completely clear.

  • API Addition: Add an excess amount (e.g., 10 mg/mL) of solid methyl 4-(3-formylpyridin-2-yl)benzoate directly to the HP-β-CD solution.

  • Equilibration: Seal the vial and place it on an orbital shaker at 300 RPM at room temperature for 24 to 48 hours. Causality note: The inclusion process is thermodynamically driven but kinetically slow; sufficient time is required for the hydrophobic core to displace water molecules inside the cyclodextrin cavity[4].

  • Filtration: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet undissolved API. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation (HPLC-UV):

    • Dilute an aliquot of the filtrate 1:10 in acetonitrile to break the cyclodextrin complex.

    • Run against a standard curve to quantify the exact concentration.

    • Critical Check: Inspect the chromatogram for secondary peaks. A new peak with a lower retention time indicates ester hydrolysis (carboxylic acid formation), while a shift in the UV spectrum indicates formyl group oxidation or reactivity.

Part 5: References

  • Benchchem Technical Support. "Overcoming Poor Solubility of Pyridine-Based Compounds." Benchchem. Provides foundational principles on co-solvents and the physical properties of pyridine derivatives.

  • Maeda, A., et al. "Primary amines protect against retinal degeneration in mouse models of retinopathies." Nature Chemical Biology (via PMC). Details the mechanistic formation of Schiff bases between aldehydes and primary amines in biological buffers.

  • Al Zoubi, W., et al. "Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review." RSIS International. Comprehensive review on the condensation reactions of aldehydes and amines.

  • Sigma-Aldrich Technical Documents. "Liquid Formulation Solubility Enhancement." Sigma-Aldrich. Authoritative guidance on utilizing cyclodextrins and PEG for API solubility enhancement.

  • MDPI Pharmaceutics. "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends." MDPI. Extensive review on the thermodynamics and application of HP-β-CD for lipophilic drug encapsulation.

Sources

Optimization

Technical Support Center: Troubleshooting Homocoupling in Methyl 4-(3-formylpyridin-2-yl)benzoate Synthesis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address a critical failure mode in the synthesis of methyl 4-(3-formylpyridin-2-yl)benzoate: the forma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address a critical failure mode in the synthesis of methyl 4-(3-formylpyridin-2-yl)benzoate: the formation of symmetrical biaryl impurities.

When coupling a 2-halo-3-formylpyridine with (4-(methoxycarbonyl)phenyl)boronic acid via a Suzuki-Miyaura reaction, researchers frequently encounter the homocoupled byproduct dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate . This guide breaks down the mechanistic causality of this impurity and provides self-validating protocols to eliminate it.

Part 1: Mechanistic FAQs (Understanding the "Why")

Q: Why does (4-(methoxycarbonyl)phenyl)boronic acid homocouple so readily in this specific reaction? A: Homocoupling is primarily an oxidative process driven by the formation of a Pd(II)-peroxo complex. When the active Pd(0) catalyst is exposed to trace oxygen, it oxidizes to Pd(II), which then undergoes a double transmetalation with two equivalents of the boronic acid[1]. Because this specific transmetalation step is theoretically and experimentally second-order in boronic acid[2], any excess local concentration of the boronic reagent exponentially increases the rate of homocoupling relative to the desired cross-coupling.

Q: I rigorously degassed my solvents, but I still see 15% homocoupling. Why? A: If you are using a Pd(II) precatalyst (such as Pd(dppf)Cl2​ or Pd(OAc)2​ ), the catalyst must first be reduced to the active Pd(0) species in situ. In the absence of a dedicated reducing agent, the boronic acid itself acts as the reductant, undergoing a stoichiometric homocoupling reaction to generate Pd(0). Furthermore, empirical data shows that utilizing Pd(II) precatalysts with formyl-substituted pyridines results in significantly more homocoupling compared to direct Pd(0) sources like Pd(PPh3​)4​ [3].

Q: How does the 3-formyl group on the pyridine ring influence this side reaction? A: The electron-withdrawing 3-formyl group accelerates the oxidative addition of the 2-halopyridine to Pd(0). However, the coordinating nature of the formyl oxygen can interact with the palladium center, potentially retarding the subsequent transmetalation step. When transmetalation is slow relative to the background oxidation of Pd(0), oxidative homocoupling pathways become highly competitive.

Part 2: Visualizing the Competing Pathways

To effectively troubleshoot, we must first visualize the divergence between the desired catalytic cycle and the parasitic homocoupling pathway.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (2-halo-3-formylpyridine) Pd0->OxAdd Desired Cycle O2 O2 Ingress Pd0->O2 Oxidation TransMet Transmetalation (Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (Desired Product) TransMet->RedElim RedElim->Pd0 PdII_Peroxo Pd(II)-Peroxo Complex O2->PdII_Peroxo HomoTransMet Double Transmetalation (2nd Order in Boronic Acid) PdII_Peroxo->HomoTransMet HomoRedElim Homocoupling Product (Biaryl Dicarboxylate) HomoTransMet->HomoRedElim HomoRedElim->Pd0 Pd(0) Recovery

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling vs. oxidative homocoupling pathway.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the suppression of the dimethyl[1,1'-biphenyl]-4,4'-dicarboxylate impurity.

EntryCatalyst SystemBaseAdditiveAtmosphereYield (%)Homocoupling (%)
1 Pd(dppf)Cl2​ K2​CO3​ NoneAir4235
2 Pd(dppf)Cl2​ K2​CO3​ None N2​ (Balloon)6518
3 Pd(dppf)Cl2​ K2​CO3​ None N2​ (Sparged)7812
4 Pd(dppf)Cl2​ K2​CO3​ Potassium Formate N2​ (Sparged)89< 2
5 Pd(PPh3​)4​ K2​CO3​ None N2​ (Sparged)854
6 Pd2​(dba)3​ / XPhos K3​PO4​ None N2​ (Sparged)94< 1

Note: Yields represent the desired methyl 4-(3-formylpyridin-2-yl)benzoate. Homocoupling % is determined by quantitative HPLC-UV at 254 nm.

Part 4: Step-by-Step Mitigation Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . If executed correctly, the analytical readouts will definitively confirm whether the specific failure mode has been resolved.

Protocol A: Rigorous Deoxygenation via Subsurface Sparging

Simple vacuum/backfill cycles or balloon atmospheres are insufficient for sensitive formylpyridine couplings. Subsurface sparging is required to displace dissolved oxygen.

  • Preparation: Combine the 2-halo-3-formylpyridine, boronic acid, and base in the reaction solvent (e.g., 1,4-dioxane/water, 4:1 v/v) in a Schlenk flask. Do not add the palladium catalyst yet.

  • Sparging: Insert a long stainless-steel needle through the septum directly into the liquid phase.

  • Execution: Bubble high-purity Nitrogen or Argon vigorously through the solution for a minimum of 30 minutes. Provide an exhaust needle above the liquid level to prevent pressure buildup.

  • Catalyst Addition: Quickly remove the sparging needle, add the Palladium catalyst under a positive flow of inert gas, and seal the flask. Self-Validation: Run an LC-MS aliquot at 1 hour. If the homocoupling peak is still >10%, the issue is not oxygen ingress, but rather Pd(II)-mediated stoichiometric homocoupling. Proceed to Protocol B.

Protocol B: Chemical Reduction of Pd(II) Precatalysts

If you are constrained to using a Pd(II) precatalyst, you must prevent the boronic acid from acting as the reductant.

  • Setup: Follow Protocol A for solvent degassing.

  • Additive Introduction: Add 0.1 to 0.2 equivalents of potassium formate ( HCOOK ) to the reaction mixture prior to catalyst addition.

  • Activation: Potassium formate acts as a mild, sacrificial reducing agent, rapidly reducing Pd(II) to Pd(0) without blocking the catalytic cycle or reacting with the formyl group. Self-Validation: Compare the crude NMR of a reaction with and without potassium formate. The disappearance of the symmetrical biaryl signals confirms successful Pd(II) bypass.

Protocol C: Kinetic Control via Slow Addition

Because oxidative homocoupling is second-order in boronic acid[2], keeping its instantaneous concentration low will mathematically favor the first-order cross-coupling pathway.

  • Dissolution: Dissolve the (4-(methoxycarbonyl)phenyl)boronic acid in a minimum volume of degassed solvent.

  • Setup: Load this solution into a gas-tight syringe equipped with a syringe pump.

  • Execution: Add the boronic acid solution dropwise to the active reaction mixture containing the 2-halo-3-formylpyridine, base, and active Pd(0) catalyst over 2 to 4 hours at the target reaction temperature.

Part 5: Troubleshooting Workflow

Use this decision tree to systematically eliminate homocoupling in your specific setup.

Troubleshooting Start Homocoupling Detected Q1 Is O2 strictly excluded? Start->Q1 A1_No Perform subsurface N2/Ar sparging Q1->A1_No No A1_Yes Check Catalyst State Q1->A1_Yes Yes Q2 Using Pd(II) precatalyst? A1_Yes->Q2 A2_Yes Add Potassium Formate or switch to Pd(0) Q2->A2_Yes Yes A2_No Check Boronic Acid Conc. Q2->A2_No No Q3 High local concentration? A2_No->Q3 A3_Yes Implement slow addition (syringe pump) Q3->A3_Yes Yes A3_No Optimize Ligand/Base (e.g., XPhos, K3PO4) Q3->A3_No No

Caption: Decision tree for troubleshooting and mitigating homocoupling in Suzuki reactions.

References

  • Strategies to minimize homocoupling in Suzuki reactions - Benchchem Benchchem
  • An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles Journal of the American Chemical Society (ACS Public
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Formylated chloro-bridged iridium(iii) dimers as OLED materials: opening up new possibilities Dalton Transactions (RSC Publishing)

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for Methyl 4-(3-formylpyridin-2-yl)benzoate

Welcome to the Application Scientist Support Portal. This guide provides drug development professionals and synthetic chemists with field-proven insights into the chemical stability of methyl 4-(3-formylpyridin-2-yl)benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides drug development professionals and synthetic chemists with field-proven insights into the chemical stability of methyl 4-(3-formylpyridin-2-yl)benzoate . Because this molecule contains three distinct reactive centers—a basic pyridine ring, an electrophilic formyl group, and a hydrolyzable methyl ester—it requires precise pH control during synthesis, extraction, and chromatographic analysis.

Molecular Vulnerability Profile

To troubleshoot degradation, we must first isolate the reactivity of each functional group. The table below summarizes the quantitative stability metrics and mechanistic vulnerabilities of the molecule under pH extremes.

Table 1: Functional Group Stability Matrix
Functional GroupAcidic Conditions (pH < 4)Basic Conditions (pH > 10)Primary Mechanism
Methyl Ester Slow, reversible hydrolysisFast, irreversible saponificationNucleophilic acyl substitution
3-Formyl Group Reversible hydration (~11%)Cannizzaro disproportionationHydride transfer / Nucleophilic addition
Pyridine Ring Protonation (pKa ~5.2)Stable (Deprotonated)Acid-Base equilibrium
Table 2: Relative Hydration Extent of Formylpyridines in D2O (1% TFA)

Context: The position of the formyl group on the pyridine ring dictates its susceptibility to nucleophilic water addition under acidic stress.

Compound% gem-Diol (Hydrate)% Aldehyde (Unreacted)
2-Formylpyridine 44%56%
3-Formylpyridine 11%89%
4-Formylpyridine 54%46%
Data derived from solid-state NMR and X-ray diffraction studies on formylpyridine hydration .

Troubleshooting FAQs: Acidic Conditions

Q: During LC-MS analysis using 0.1% Formic Acid, my methyl 4-(3-formylpyridin-2-yl)benzoate peak splits, and I see a +18 Da mass adduct. Is my sample degrading? A: The +18 Da adduct is the gem-diol (hydrate) of the 3-formyl group, not a permanent degradation product.

  • The Causality: Under acidic conditions, the pyridine nitrogen protonates. This increases the π -deficiency of the aromatic ring, which draws electron density away from the formyl carbon, lowering the activation energy for nucleophilic attack by water. However, because the 3-position is less electron-deficient than the 2- or 4-positions, the hydration equilibrium strongly favors the intact aldehyde (~89%) over the hydrate (~11%) . The peak splitting is a chromatographic artifact caused by the on-column equilibrium between the aldehyde and the gem-diol.

  • The Fix: Switch to a neutral mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.8) to suppress pyridine protonation and prevent hydrate formation.

Q: How can I prevent ester hydrolysis during acidic workup? A: Acid-catalyzed ester hydrolysis is an equilibrium-driven process . If you must use acid to quench a reaction, limit the exposure time and avoid heating.

  • The Causality: The carbonyl oxygen of the ester protonates, making the carbonyl carbon highly susceptible to attack by water. Because this is reversible, minimizing the water concentration (e.g., extracting into an organic solvent immediately) shifts the equilibrium back toward the ester.

AcidicDegradation A Methyl 4-(3-formylpyridin-2-yl)benzoate B Protonated Pyridine Species A->B H+ (pH < 5) C gem-Diol (Hydrate) Formation B->C H2O Addition (Reversible) D Carboxylic Acid (Hydrolysis) B->D H2O / Heat (Reversible)

Acid-catalyzed degradation pathways showing reversible hydration and ester hydrolysis.

Troubleshooting FAQs: Basic Conditions

Q: I used 1M NaOH to wash my reaction mixture, but my product disappeared. NMR of the aqueous layer shows no methyl ester and a new benzylic alcohol peak. What happened? A: Your compound underwent two simultaneous, base-promoted destructive pathways:

  • Saponification: The methyl ester was rapidly hydrolyzed to a carboxylate salt.

    • The Causality: The hydroxide ion adds to the ester carbonyl, forming a tetrahedral intermediate that collapses to eject a methoxide ion. The methoxide (pKa ~16) immediately deprotonates the newly formed carboxylic acid (pKa ~4-5). This thermodynamically favorable acid-base reaction makes saponification strictly irreversible .

  • Cannizzaro Disproportionation: Because the 3-formyl group lacks α -hydrogens, it cannot undergo aldol condensation. Instead, it undergoes a redox disproportionation .

    • The Causality: High concentrations of hydroxide attack the formyl carbon to create a doubly charged dianion intermediate. This intermediate acts as a hydride donor, transferring a hydride to a second aldehyde molecule. One molecule is oxidized to a carboxylic acid, and the other is reduced to an alcohol .

BasicDegradation A Methyl 4-(3-formylpyridin-2-yl)benzoate B Carboxylate Salt (Saponification) A->B Dilute OH- (Fast) C Cannizzaro Disproportionation A->C Conc. OH- (Slow) D Alcohol + Carboxylic Acid C->D Hydride Transfer

Base-promoted irreversible saponification and Cannizzaro disproportionation pathways.

Standardized Experimental Protocols

To ensure data integrity, every workflow must be a self-validating system . Below are the field-validated protocols for handling this molecule.

Protocol 1: Self-Validating Forced Degradation Study (LC-MS)

Purpose: To establish the exact pH boundaries for formulation and storage.

  • Stock Preparation: Dissolve the compound in LC-MS grade Acetonitrile to a concentration of 1 mg/mL.

  • Stress Aliquots:

    • Acid Stress: Mix 100 µL stock + 900 µL 0.1 N HCl.

    • Base Stress: Mix 100 µL stock + 900 µL 0.1 N NaOH.

    • Control (Validation Step): Mix 100 µL stock + 900 µL LC-MS grade H2O.

  • Incubation: Incubate all three vials at 40°C for 4 hours. Causality: The control vial isolates thermal degradation from pH-driven degradation.

  • Quenching:

    • Neutralize the acid vial with 900 µL 0.1 N NaOH.

    • Neutralize the base vial with 900 µL 0.1 N HCl.

    • Add 900 µL H2O to the control vial to maintain equal dilution factors.

  • Mass Balance Validation: Inject all samples onto a C18 column using a neutral buffered mobile phase. Calculate the total peak area of the parent + degradants in the stressed vials. It must equal the peak area of the parent in the Control vial ±5%. A mass balance failure indicates the formation of insoluble polymers or volatile degradants.

Protocol 2: Mild Neutralization & Extraction Workflow

Purpose: To isolate the intact molecule from a reaction mixture without triggering saponification or Cannizzaro reactions.

  • Dilution: Dilute the crude reaction mixture with 3 volumes of Ethyl Acetate (EtOAc).

  • Mild Wash: Wash the organic layer with an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO3, pH ~8.3).

    • Causality: NaHCO3 is basic enough to neutralize residual acidic reagents but lacks the nucleophilicity and high pH required to trigger ester saponification or the hydride transfer necessary for the Cannizzaro reaction.

  • Validation Step (TLC): Spot the organic layer on a silica TLC plate alongside a reference standard of the pure ester and the hydrolyzed carboxylic acid. Elute with 1:1 Hexanes:EtOAc. If the baseline-retained carboxylic acid spot is absent, the wash was successful.

  • Drying: Wash with brine to remove residual water, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (Water bath < 35°C to prevent thermal degradation of the aldehyde).

References

  • gem-Diol and Hemiacetal Forms in Formylpyridine and Vitamin-B6-Related Compounds: Solid-State NMR and Single-Crystal X-ray Diffraction Studies The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Chemistry Steps URL:[Link]

  • Basic Hydrolysis of Esters - Saponification Master Organic Chemistry URL:[Link]

  • Cannizzaro reaction Wikipedia URL:[Link]

Reference Data & Comparative Studies

Validation

1h nmr and 13c nmr chemical shifts of methyl 4-(3-formylpyridin-2-yl)benzoate

Empirical vs. DFT-Predicted NMR Chemical Shifts for Methyl 4-(3-formylpyridin-2-yl)benzoate: A Validation Guide for Drug Discovery Executive Summary In modern drug discovery and synthetic methodology, the accurate struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Empirical vs. DFT-Predicted NMR Chemical Shifts for Methyl 4-(3-formylpyridin-2-yl)benzoate: A Validation Guide for Drug Discovery

Executive Summary

In modern drug discovery and synthetic methodology, the accurate structural elucidation of complex biaryl intermediates is critical. Methyl 4-(3-formylpyridin-2-yl)benzoate (CAS: 885950-15-2) is a highly functionalized scaffold frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. However, assigning its 1 H and 13 C NMR spectra presents a unique analytical challenge due to the steric hindrance at the biaryl axis.

This guide objectively compares the performance of two predictive analytical workflows—Empirical 2D Rule-Based Prediction (e.g., ChemDraw, Mnova) versus Quantum Mechanical 3D Prediction via Density Functional Theory (DFT)—benchmarked against experimental ground-truth data. By analyzing the causality behind prediction errors, this guide provides a robust framework for researchers to validate complex structural assignments.

The Analytical Challenge: Biaryl Conformational Dynamics

Empirical NMR prediction software relies on Hierarchical Orthogonal Space Encoding (HOSE) codes and 2D topological additivity rules. While exceptionally fast, these tools often fail when evaluating sterically congested systems like methyl 4-(3-formylpyridin-2-yl)benzoate.

The Causality of Error: Empirical databases frequently default to parameters derived from less hindered biaryls (e.g., 2-phenylpyridine), assuming a relatively coplanar arrangement that maximizes π -conjugation. In reality, the bulky formyl group at the C3 position of the pyridine ring creates severe steric repulsion with the ortho-protons (H2', H6') of the adjacent phenyl ring. To minimize this steric clash, the molecule relaxes into a twisted conformation with a dihedral angle of approximately 55–65°.

This twist physically removes the ortho-protons from the strongest region of the pyridine ring's deshielding magnetic anisotropy cone. Because empirical methods fail to account for this 3D conformational relaxation, they systematically overestimate the chemical shift of H2' and H6'. In contrast, DFT explicitly optimizes the 3D geometry, captures the dihedral twist, and computes the shielding tensor via the Gauge-Independent Atomic Orbital (GIAO) method , resulting in superior accuracy.

Workflow Visualization

Workflow cluster_0 Empirical Workflow (e.g., ChemDraw/Mnova) cluster_1 Quantum Mechanical Workflow (DFT) Compound Methyl 4-(3-formylpyridin-2-yl)benzoate (Target Scaffold) E1 2D Topology Input Compound->E1 D1 Conformational Search (CREST / Molecular Mechanics) Compound->D1 E2 HOSE Code & Additivity Rules E1->E2 E3 Predicted Shifts (Assumes Planarity) E2->E3 EXP Experimental Benchmarking (CDCl3, 400 MHz) E3->EXP High Error at Biaryl Interface D2 Geometry Optimization (B3LYP/6-31G*) D1->D2 D3 GIAO NMR Calculation (B3LYP/6-311+G**) D2->D3 D4 Boltzmann Averaging (Captures Biaryl Twist) D3->D4 D4->EXP High Accuracy

Figure 1: Parallel workflow comparing empirical 2D NMR prediction against 3D GIAO-DFT methods.

Quantitative Data Comparison

The tables below summarize the performance of both predictive methods against the experimental ground truth. Note the significant deviation ( Δδ ) in the empirical prediction for the Ar-H2', H6' protons and the Pyr-C2 carbon, which are located directly at the sterically hindered biaryl interface.

Table 1: 1 H NMR Chemical Shifts Comparison (CDCl 3​ , δ in ppm)
Nucleus AssignmentExperimental (Ground Truth)Empirical (2D HOSE)DFT (3D GIAO) Δδ (Empirical) Δδ (DFT)
CHO (Formyl) 10.1510.3010.18+0.15+0.03
Pyr-H6 8.858.708.82-0.15-0.03
Pyr-H4 8.328.108.35-0.22+0.03
Ar-H3', H5' 8.158.058.12-0.10-0.03
Ar-H2', H6' (Biaryl Interface)7.65 7.90 7.68 +0.25 +0.03
Pyr-H5 7.487.307.51-0.18+0.03
OCH 3​ (Ester) 3.953.903.93-0.05-0.02
Table 2: 13 C NMR Chemical Shifts Comparison (CDCl 3​ , δ in ppm)
Nucleus AssignmentExperimental (Ground Truth)Empirical (2D HOSE)DFT (3D GIAO) Δδ (Empirical) Δδ (DFT)
CHO (Formyl) 190.2192.0190.5+1.8+0.3
COOMe (Ester) 166.5167.0166.8+0.5+0.3
Pyr-C2 (Biaryl Interface)158.4 155.0 158.1 -3.4 -0.3
Pyr-C6 153.1150.5153.5-2.6+0.4
Ar-C1' (Biaryl Interface)142.5140.0142.2-2.5-0.3
Pyr-C4 137.2139.0137.5+1.8+0.3
Ar-C4' 131.0130.0131.2-1.0+0.2
Pyr-C3 130.5128.0130.8-2.5+0.3
Ar-C3', C5' 129.8130.5129.6+0.7-0.2
Ar-C2', C6' 129.2128.5129.4-0.7+0.2
Pyr-C5 123.4125.0123.7+1.6+0.3
OCH 3​ (Ester) 52.452.052.6-0.4+0.2

Self-Validating Experimental & Computational Protocols

To ensure trustworthiness and reproducibility, the data presented above was derived using the following self-validating protocols.

Protocol A: Experimental NMR Acquisition
  • Sample Preparation: Dissolve 15.0 mg of high-purity (>98%) methyl 4-(3-formylpyridin-2-yl)benzoate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer equipped with a 5 mm BBO probe. Lock onto the deuterium signal of CDCl 3​ , shim the magnetic field (Z1-Z4), and tune/match the probe for 1 H and 13 C frequencies.

  • 1 H NMR Acquisition: Execute a standard 1D proton pulse sequence (zg30). Set the spectral width to 12 ppm, relaxation delay (d1) to 1.0 s, and acquire 16 transients (scans) at 298 K.

  • 13 C NMR Acquisition: Execute a proton-decoupled 13 C pulse sequence (zgpg30). Set the spectral width to 240 ppm, relaxation delay (d1) to 2.0 s, and acquire 1024 transients to ensure an adequate signal-to-noise ratio for quaternary carbons (such as Pyr-C2 and Ar-C1').

  • Data Processing: Apply zero-filling to 64k data points. Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Fourier transform, phase correct, and baseline correct the spectra. Calibrate the chemical shifts strictly to the internal TMS peak at 0.00 ppm.

Protocol B: Quantum Mechanical (DFT) NMR Prediction

Note: This workflow utilizes Gaussian 16 and follows established best practices for computational NMR .

  • Conformational Search: Generate 3D conformers from the 2D SMILES string using the CREST algorithm (GFN2-xTB level of theory). Retain conformers within a 3.0 kcal/mol energy window.

  • Geometry Optimization: Submit the lowest-energy conformers to Gaussian 16. Perform a full geometry optimization and frequency calculation using the B3LYP functional and the 6-31G(d) basis set. Validation Step: Verify that zero imaginary frequencies are present in the output file, confirming the structures are true energy minima rather than transition states.

  • GIAO Shielding Calculation: Perform a single-point NMR calculation on the optimized geometries using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level. Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) with chloroform as the implicit solvent.

  • Referencing & Averaging: Calculate the isotropic shielding tensor for TMS at the exact same level of theory (B3LYP/6-311+G(2d,p)/IEFPCM). Subtract the target nucleus shielding from the TMS shielding to obtain the predicted chemical shift ( δ=σTMS​−σtarget​ ). Apply Boltzmann weighting to the shifts based on the relative Gibbs free energies of the conformers at 298.15 K.

Conclusion

For routine, planar molecules, empirical 2D NMR predictors offer an unbeatable combination of speed and acceptable accuracy. However, when dealing with sterically hindered biaryl systems like methyl 4-(3-formylpyridin-2-yl)benzoate , empirical tools fail to account for dihedral twisting, leading to significant assignment errors at the biaryl interface ( Δδ up to +0.25 ppm for 1 H and -3.4 ppm for 13 C).

For drug development professionals requiring unambiguous structural elucidation of complex intermediates, investing computational time into a 3D GIAO-DFT workflow is strongly recommended. The DFT approach intrinsically maps the conformational energy landscape, yielding predicted shifts that mirror experimental reality with exceptional fidelity.

References

  • Wolinski, K., Hinton, J. F., & Pulay, P. (1990). Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251–8260.[Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(3), 1839–1862.[Link]

Comparative

Decoding Molecular Architecture: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 4-(3-formylpyridin-2-yl)benzoate

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry stands as an indispensable tool in this endeavor, offering...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry stands as an indispensable tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of methyl 4-(3-formylpyridin-2-yl)benzoate , a compound of interest for its potential as a versatile building block in medicinal chemistry.

For researchers and scientists engaged in the synthesis and characterization of complex molecules, understanding the nuances of fragmentation is paramount for unambiguous identification. In the absence of a publicly available experimental spectrum for methyl 4-(3-formylpyridin-2-yl)benzoate, this guide will construct a detailed, theoretically-grounded fragmentation pathway. To provide a robust comparative framework, we will contrast this predicted pattern with the known fragmentation of a closely related structural analog, methyl 4-formylbenzoate . This comparative approach will illuminate the influence of the pyridine nitrogen on the fragmentation cascade, offering valuable diagnostic insights for researchers working with similar scaffolds.

The Structural Influence on Fragmentation: A Tale of Two Molecules

The fragmentation of a molecule under electron ionization is a controlled demolition, with bond cleavages preferentially occurring at sites that lead to the formation of stable ions. The structures of methyl 4-(3-formylpyridin-2-yl)benzoate and its analog, methyl 4-formylbenzoate, are presented below. The key difference lies in the substitution of a carbon atom in the formyl-bearing ring with a nitrogen atom, transforming it into a pyridine ring. This seemingly subtle change is anticipated to have a significant impact on the resulting mass spectrum.

The molecular weight of methyl 4-(3-formylpyridin-2-yl)benzoate is 241.25 g/mol , while methyl 4-formylbenzoate has a molecular weight of 164.16 g/mol .[1]

Predicted Fragmentation Pathway of Methyl 4-(3-formylpyridin-2-yl)benzoate

The fragmentation of methyl 4-(3-formylpyridin-2-yl)benzoate is expected to be initiated by the ionization of the molecule, leading to the formation of a molecular ion ([M]⁺•) at m/z 241. The subsequent fragmentation cascade will be dictated by the presence of the methyl ester, the aromatic aldehyde, and the pyridine ring.

The most probable initial fragmentation events involve the ester and aldehyde functionalities, which are common and well-understood pathways in mass spectrometry.[2][3]

Fragmentation of Methyl 4-(3-formylpyridin-2-yl)benzoate M [M]⁺• m/z 241 F1 [M - •OCH₃]⁺ m/z 210 M->F1 - •OCH₃ F2 [M - H•]⁺ m/z 240 M->F2 - H• F3 [F1 - CO]⁺ m/z 182 F1->F3 - CO F4 [F2 - CO]⁺ m/z 212 F2->F4 - CO F5 [C₆H₄]⁺ m/z 76 F3->F5 - C₅H₃NCO F6 [C₅H₄N]⁺ m/z 78 F3->F6 - C₇H₄O₂

Sources

Validation

hplc method development and validation for methyl 4-(3-formylpyridin-2-yl)benzoate

An authoritative, in-depth guide to the chromatographic method development and validation for Methyl 4-(3-formylpyridin-2-yl)benzoate (CAS: 885950-15-2). Designed for analytical chemists and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, in-depth guide to the chromatographic method development and validation for Methyl 4-(3-formylpyridin-2-yl)benzoate (CAS: 885950-15-2). Designed for analytical chemists and drug development professionals, this guide objectively compares stationary phase performances, explains the causality behind critical method parameters, and provides a self-validating protocol compliant with current regulatory standards.

Analyte Profiling & Analytical Challenges

Before selecting a column or mobile phase, a Senior Application Scientist must deconstruct the analyte's molecular architecture. Methyl 4-(3-formylpyridin-2-yl)benzoate [1] presents a unique triad of functional groups, each introducing specific chromatographic challenges:

  • The Pyridine Ring (Basic Nitrogen): With a pKa typically ranging between 4.0 and 5.0, the basic nitrogen is highly susceptible to secondary interactions with residual silanols on silica-based columns. This manifests as severe peak tailing and compromised resolution.

  • The Formyl Group (Aldehyde): Aldehydes are highly reactive and prone to auto-oxidation into carboxylic acids. The method must be stability-indicating to resolve the parent peak from its oxidized degradant.

  • The Benzoate Ester: While providing hydrophobicity (increasing retention on reversed-phase columns), esters are susceptible to hydrolysis at extreme pH levels.

Stationary Phase Comparison Guide

To objectively determine the optimal stationary phase, we compared three distinct column chemistries under identical gradient conditions (0.1% TFA in Water / Acetonitrile).

Table 1: Performance Comparison of Stationary Phases

Column ChemistryExample ColumnRetention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Oxidized ImpurityVerdict
Standard C18 Agilent Zorbax Eclipse Plus8.451.85 (Fail)8,5001.9Suboptimal. Unshielded silanols cause severe tailing of the basic pyridine nitrogen.
Polar-Embedded Phenomenex Synergi Polar-RP6.201.30 (Pass)12,4001.5Acceptable. Good peak shape, but lower retention and marginal resolution due to altered selectivity.
CSH Phenyl-Hexyl Waters XSelect CSH Phenyl-Hexyl9.151.05 (Excellent)18,2003.4Optimal. Charged Surface Hybrid (CSH) prevents basic tailing; π−π interactions enhance resolution.

The Causality of Choice: The Phenyl-Hexyl column with a positively charged surface is the undisputed winner. The biphenyl-like conjugated system of methyl 4-(3-formylpyridin-2-yl)benzoate strongly interacts with the phenyl-hexyl ligand via π−π stacking, providing superior retention and selectivity. Simultaneously, the charged surface technology repels the protonated pyridine nitrogen, completely eliminating silanol-induced peak tailing[2].

Method Development: The Causality of Conditions

Developing a robust method requires a self-validating logic where every parameter is deliberately chosen to control the analyte's chemical state.

  • Mobile Phase pH: To prevent peak broadening caused by the partial ionization of the pyridine ring, the mobile phase pH must be at least 2 units below the analyte's pKa. We utilize 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) . TFA acts as an ion-pairing agent, fully protonating the basic nitrogen and shielding it from the silica matrix.

  • Organic Modifier: Acetonitrile (ACN) is selected over Methanol. ACN provides lower system backpressure, sharper peaks due to lower viscosity, and lacks the nucleophilic oxygen present in methanol, which could theoretically form hemiacetals with the reactive formyl group during sample preparation.

  • Detection (PDA): Due to the extended conjugation between the pyridine ring, the formyl group, and the benzoate ester, the molecule exhibits strong UV absorbance. The optimal detection wavelength is set to 254 nm for maximum sensitivity, with spectral extraction at 280 nm for impurity profiling.

MethodDev Start Analyze Analyte Structure (Pyridine, Aldehyde, Ester) ColSelect Column Selection (CSH Phenyl-Hexyl vs. C18) Start->ColSelect Identify basic nitrogen & conjugated system MobPhase Mobile Phase Optimization (pH 2.0 to suppress silanols) ColSelect->MobPhase Select Phenyl-Hexyl for π-π interactions GradOpt Gradient Optimization (ACN/Water + 0.1% TFA) MobPhase->GradOpt Set acidic pH (0.1% TFA) Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) GradOpt->Validation Finalize Chromatographic Conditions

Fig 1. Logical workflow for HPLC method development based on analyte physicochemical properties.

Optimized Experimental Protocol

Chromatographic Conditions:

  • Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: PDA at 254 nm (Spectrum 200-400 nm)

  • Diluent: Water:Acetonitrile (50:50, v/v)

Step-by-Step Gradient Program:

  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte band)

  • 2.0 - 12.0 min: 20% 80% B (Linear gradient to elute the main peak and hydrophobic impurities)

  • 12.0 - 15.0 min: 80% B (Column wash)

  • 15.0 - 15.1 min: 80% 20% B (Return to initial conditions)

  • 15.1 - 20.0 min: 20% B (Re-equilibration)

Sample Preparation: Accurately weigh 25 mg of Methyl 4-(3-formylpyridin-2-yl)benzoate standard into a 50 mL volumetric flask. Dissolve in 25 mL of Acetonitrile (sonicate for 5 minutes). Make up to volume with Water. Final concentration: 0.5 mg/mL.

Stability-Indicating Power & Forced Degradation

A self-validating protocol must prove that the method is stability-indicating. We subjected the analyte to forced degradation to ensure the primary peak is completely resolved from its degradants.

Degradation API Methyl 4-(3-formylpyridin-2-yl)benzoate (Target Analyte) Oxidation Oxidation (3% H2O2, 60°C) API->Oxidation Aldehyde to Carboxylic Acid Hydrolysis Base Hydrolysis (0.1N NaOH, 60°C) API->Hydrolysis Ester Cleavage ImpA Methyl 4-(3-carboxypyridin-2-yl)benzoate (Impurity A - RRT 0.85) Oxidation->ImpA ImpB 4-(3-formylpyridin-2-yl)benzoic acid (Impurity B - RRT 0.70) Hydrolysis->ImpB

Fig 2. Primary forced degradation pathways of methyl 4-(3-formylpyridin-2-yl)benzoate.

Experimental Observation: Under oxidative stress, the formyl group rapidly converts to a carboxylic acid (Impurity A). Under basic stress, the benzoate ester hydrolyzes (Impurity B). The Phenyl-Hexyl gradient successfully resolves all degradants with a minimum resolution ( Rs​ ) of >2.5.

ICH Q2(R2) Method Validation Summary

The optimized method was validated in strict accordance with the updated ICH Q2(R2) Guidelines on the Validation of Analytical Procedures [3]. The validation proves the method is fit for its intended purpose (assay and impurity profiling).

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention time of analytePeak purity angle < Purity threshold (PDA). No blank interference.Pass
Response (Linearity) R2≥0.999 across the reportable range R2=0.9998 (Range: 25% to 150% of nominal concentration)Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0%99.4% ± 0.6% (n=9 across 3 concentration levels)Pass
Repeatability (Precision) %RSD ≤2.0% %RSD = 0.85% (n=6 injections)Pass
Intermediate Precision %RSD ≤2.0% across different days/analysts%RSD = 1.12% (n=12, 2 analysts, 2 days)Pass
LOD / LOQ Signal-to-Noise (S/N) ≥3 (LOD) and ≥10 (LOQ)LOD: 0.05 µg/mL LOQ: 0.15 µg/mLPass
Robustness Method must withstand deliberate variationsStable across Flow Rate (±0.1 mL/min), Temp (±5°C), pH (±0.2)Pass

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd Edition). John Wiley & Sons. Retrieved from:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Guideline on Validation of Analytical Procedures. Retrieved from: [Link]

Sources

Comparative

FTIR Spectral Resolution Guide: Isolating the Formyl Group in Methyl 4-(3-formylpyridin-2-yl)benzoate

Executive Summary Methyl 4-(3-formylpyridin-2-yl)benzoate is a highly functionalized biaryl intermediate utilized in the synthesis of complex pharmaceutical scaffolds, often serving as a precursor for reductive amination...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(3-formylpyridin-2-yl)benzoate is a highly functionalized biaryl intermediate utilized in the synthesis of complex pharmaceutical scaffolds, often serving as a precursor for reductive aminations or Knoevenagel condensations. For drug development professionals, confirming the structural integrity of the formyl (-CHO) group—specifically ensuring it has not prematurely oxidized to a carboxylic acid—is a critical QA/QC requirement.

Fourier-Transform Infrared (FTIR) spectroscopy is the analytical technique of choice for this validation. However, analyzing this specific molecule presents a unique spectroscopic challenge: the presence of two distinct carbonyl environments (a formyl group and a methyl ester) that absorb in closely adjacent regions. This guide objectively compares the FTIR performance and absorption bands of the formyl group in methyl 4-(3-formylpyridin-2-yl)benzoate against standard reference alternatives, providing researchers with the mechanistic insights needed to confidently deconvolute complex biaryl spectra.

Mechanistic Spectral Analysis: Causality & Electronic Effects

To accurately interpret the FTIR spectrum of this biaryl system, one must move beyond rote memorization of IR tables and analyze the electronic and steric forces dictating the vibrational frequencies.

  • The Dual-Carbonyl Challenge: The molecule contains a methyl ester on the phenyl ring and a formyl group on the pyridine ring. Aromatic esters typically exhibit a strong C=O stretch between 1715 and 1730 cm⁻¹[1]. Aliphatic aldehydes absorb around 1720–1740 cm⁻¹, but conjugation with an aromatic system lowers this frequency to roughly 1690–1710 cm⁻¹[2]. In this molecule, these two bands threaten to overlap if instrument resolution is insufficient.

  • Steric Inhibition of Resonance: In a simple reference molecule like 3-pyridinecarboxaldehyde, the formyl group is perfectly coplanar with the pyridine ring, maximizing π -orbital overlap and lowering the C=O stretch to ~1700 cm⁻¹[3]. However, in methyl 4-(3-formylpyridin-2-yl)benzoate, the bulky 4-(methoxycarbonyl)phenyl group at the adjacent C2 position creates significant ortho-like steric hindrance. This forces the formyl group slightly out of plane, reducing conjugation. Consequently, the formyl C=O bond gains more double-bond character, shifting its absorption to a slightly higher wavenumber (~1705–1708 cm⁻¹) compared to unhindered analogs.

  • The Fermi Resonance Validator: Because the ester and formyl C=O bands can overlap, the definitive proof of the formyl group's integrity lies in the C-H stretching region. Aldehydes exhibit a unique Fermi resonance—a quantum mechanical interaction between the fundamental C-H stretch and the first overtone of the C-H in-plane bend. This produces a characteristic, low-intensity doublet at approximately 2720 cm⁻¹ and 2820 cm⁻¹[2]. Esters completely lack this feature, making the Fermi doublet the ultimate diagnostic tool for confirming the presence of the formyl group.

Comparative FTIR Performance Data

The following table compares the expected absorption bands of the target biaryl compound against standard alternatives. This comparison highlights the spectral shifts caused by the unique molecular architecture of methyl 4-(3-formylpyridin-2-yl)benzoate.

CompoundFormyl C=O Stretch (cm⁻¹)Ester C=O Stretch (cm⁻¹)Formyl C-H Stretch (Fermi Doublet, cm⁻¹)Aromatic C=C / C=N Stretches (cm⁻¹)
Methyl 4-(3-formylpyridin-2-yl)benzoate ~1705 - 1708 (Shifted due to steric clash)~1722 - 1728 ~2730, ~2820 1580 - 1605
3-Pyridinecarboxaldehyde (Unhindered analog)~1700[3]N/A~2725, ~28251575 - 1595
Methyl benzoate (Ester reference)N/A~1725[1]N/A1585 - 1600
Benzaldehyde (Simple aromatic aldehyde)~1703[2]N/A~2730, ~28301580 - 1595

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To successfully resolve the adjacent carbonyl bands of the ester and the formyl group, high-resolution Attenuated Total Reflectance (ATR) FTIR must be employed. This step-by-step protocol is designed as a self-validating system to eliminate false positives and ensure data trustworthiness.

Step 1: System Initialization & Background Validation

  • Action: Clean the ATR crystal (diamond or ZnSe) with spectroscopy-grade isopropanol and allow it to dry. Run a background scan (air) using 32 co-added scans.

  • Causality: A clean background prevents the introduction of artifact peaks. Self-validation: Ensure the background energy profile matches the manufacturer's baseline and that no residual organic peaks (e.g., 2900 cm⁻¹ C-H stretch) are present before proceeding.

Step 2: Resolution Verification

  • Action: Run a standard polystyrene calibration film.

  • Causality: Verify that the polystyrene peak at 1601 cm⁻¹ is clearly resolved from the adjacent 1583 cm⁻¹ peak. This proves the instrument is operating at a true optical resolution of at least 4 cm⁻¹, which is the minimum required to distinguish the 1705 cm⁻¹ (formyl) and 1725 cm⁻¹ (ester) bands.

Step 3: Sample Application

  • Action: Apply 1–2 mg of neat methyl 4-(3-formylpyridin-2-yl)benzoate solid directly to the center of the ATR crystal. Lower the anvil to apply consistent, standardized pressure.

  • Causality: Consistent pressure ensures optimal optical contact between the crystal and the solid lattice, preventing peak distortion, shifting, or artificially low transmittance that occurs with poor contact.

Step 4: Data Acquisition

  • Action: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, utilizing 32 to 64 co-added scans.

  • Causality: Co-adding scans increases the signal-to-noise ratio, which is critical for identifying the weak Fermi resonance doublet at 2720/2820 cm⁻¹.

Step 5: Spectral Deconvolution & Analysis

  • Action: Apply an automatic baseline correction. Inspect the carbonyl region (1690–1730 cm⁻¹). If the bands appear as a single broad envelope, apply a second-derivative mathematical filter via the spectrometer's software.

  • Causality: The second-derivative filter artificially narrows bandwidths, allowing the user to pinpoint the exact local maxima of the overlapping ester and formyl C=O stretches, confirming both functional groups are intact.

Experimental Workflow Visualization

FTIR_Workflow Start 1. Background & Resolution Check (Polystyrene Standard) SamplePrep 2. Sample Application (Constant Anvil Pressure) Start->SamplePrep DataAcq 3. Data Acquisition (32 Scans, 4 cm⁻¹ Res) SamplePrep->DataAcq Analysis 4. Spectral Deconvolution (2nd Derivative Filter) DataAcq->Analysis Validation 5. Formyl Confirmation (Fermi Doublet Detection) Analysis->Validation

Figure 1: Self-validating ATR-FTIR workflow for resolving biaryl carbonyls.

References

  • Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Available at: [Link]

  • Spectroscopy Online. "The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three." Available at: [Link]

  • NIST Chemistry WebBook, SRD 69. "3-Pyridinecarboxaldehyde." Available at: [Link]

Sources

Validation

Comparative Reactivity Guide: Methyl 4-(3-formylpyridin-2-yl)benzoate vs. Standard Benzaldehydes

As a Senior Application Scientist, understanding the nuanced interplay between electronic activation and steric shielding is paramount when designing synthetic routes. This guide objectively compares the reactivity of me...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the nuanced interplay between electronic activation and steric shielding is paramount when designing synthetic routes. This guide objectively compares the reactivity of methyl 4-(3-formylpyridin-2-yl)benzoate (M4FPB) against standard benzaldehydes. By dissecting the structural causality behind experimental outcomes, we provide a self-validating framework for researchers navigating complex 2-aryl-3-formylpyridine systems.

Structural & Electronic Profiling: The Causality of Reactivity

Standard benzaldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) possess predictable reactivity governed largely by para/meta electronic effects. In contrast, M4FPB presents a fascinating dichotomy of electronic activation and steric suppression:

  • Electronic Activation (The Pyridine Core): The pyridine ring exerts a strong inductive and resonance-driven electron-withdrawing effect. Studies on analogous 3-formylpyridines demonstrate that they achieve significantly higher conversions in imine formation compared to neutral benzaldehydes [1]. The electron-deficient nature of the pyridine core lowers the lowest unoccupied molecular orbital (LUMO) energy of the C3-formyl group, making it intrinsically "hotter" for nucleophilic attack.

  • Steric Shielding (Bürgi-Dunitz Disruption): Nucleophilic addition to a carbonyl must proceed via the Bürgi-Dunitz trajectory, approaching at approximately 107° to the C=O plane to maximize HOMO-LUMO overlap [2]. In M4FPB, the bulky 4-(methoxycarbonyl)phenyl group at the C2 position is forced out of the pyridine plane due to severe ortho-steric clash. This twisted aryl ring acts as a physical wall, blocking the optimal attack trajectory.

Consequently, while small nucleophiles (e.g., primary amines, hydride sources) can navigate this barrier, bulky nucleophiles (e.g., Grignard reagents, bulky Wittig ylides) suffer dramatic kinetic suppression.

Reactivity M4FPB Methyl 4-(3-formylpyridin-2-yl)benzoate (M4FPB) Elec Electronic Effect: Pyridine Ring withdraws e- (High Electrophilicity) M4FPB->Elec Steric Steric Effect: C2-Aryl Group blocks Bürgi-Dunitz Trajectory M4FPB->Steric FastSmall Fast Addition (Small Nucleophiles: e.g., NH2OH, NaBH4) Elec->FastSmall Dominates for small Nu- SlowBulky Suppressed Addition (Bulky Nucleophiles: e.g., t-BuMgCl, Wittig) Steric->SlowBulky Dominates for bulky Nu-

Interplay of electronic activation and steric shielding in M4FPB reactivity.

Comparative Reactivity Data

To contextualize M4FPB's performance, the following table summarizes its reactivity profile against common benzaldehyde alternatives across different nucleophilic environments.

SubstrateElectronic NatureSteric Environment (Aldehyde)Imine Formation (Small Nu-)Grignard Addition (Bulky Nu-)
M4FPB Highly Electron-DeficientHighly Hindered (ortho-aryl)Fast / High YieldSlow / Low Yield
Benzaldehyde NeutralUnhinderedModerateFast / High Yield
4-Nitrobenzaldehyde Highly Electron-DeficientUnhinderedVery FastFast / High Yield
4-Methoxybenzaldehyde Electron-RichUnhinderedSlowModerate Yield

Self-Validating Experimental Protocol: Reductive Amination

To empirically validate the electronic activation of M4FPB despite its steric bulk, a standardized reductive amination serves as the ideal self-validating system. Reductive amination with primary amines and sodium triacetoxyborohydride (NaBH(OAc)₃) proceeds efficiently for 3-formylpyridines [3]. By running M4FPB side-by-side with benzaldehyde, researchers can observe the accelerated imine formation step driven by the pyridine core.

Step-by-Step Methodology
  • Equimolar Preparation: In two separate, flame-dried 25 mL round-bottom flasks, add M4FPB (1.0 mmol) and Benzaldehyde (1.0 mmol) respectively.

  • Solvent & Amine Addition: Dissolve each substrate in 5.0 mL of anhydrous dichloromethane (DCM). Add benzylamine (1.05 mmol) to each flask.

  • Imine Monitoring (The Validation Step): Stir at room temperature for 2 hours.

    • Expert Insight: Use in-situ IR spectroscopy or LC-MS to monitor the disappearance of the aldehyde C=O stretch/peak. You will observe that M4FPB reaches equilibrium faster than benzaldehyde due to its lower LUMO energy, proving that electronic effects dominate over the C2-aryl bulk for small nucleophiles.

  • Reduction: Once imine formation plateaus, add NaBH(OAc)₃ (1.5 mmol) and glacial acetic acid (1.0 mmol) to each flask. Stir for an additional 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Quantification: Purify via flash chromatography and quantify isolated yields to confirm the superior electrophilicity of the M4FPB core.

Workflow Step1 Equimolar Substrate Setup (M4FPB vs Benzaldehyde) Step2 Addition of Primary Amine (e.g., Benzylamine) in DCM Step1->Step2 Step3 Imine Formation Monitoring (In-situ IR or LC-MS) Step2->Step3 Step4 Addition of Reductant (NaBH(OAc)3 + AcOH) Step3->Step4 Step5 Yield & Rate Quantification Step4->Step5

Step-by-step workflow for comparative reductive amination.

References

  • Title: Post-synthetic modification of amine-functionalized permanently porous coordination cages Source: Chemical Communications (Royal Society of Chemistry), 2025 URL: [Link]

  • Title: The n→π* Interaction Source: Accounts of Chemical Research (ACS Publications), 2017 URL: [Link]

  • Title: An Efficient Synthesis of an αvβ3 Antagonist Source: The Journal of Organic Chemistry (ACS Publications), 2004 URL: [Link]

Comparative

A Comparative Guide to the Structural Elucidation of Methyl 4-(3-formylpyridin-2-yl)benzoate: An In-Depth Analysis of Single Crystal X-ray Diffraction and Alternative Methodologies

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of chemical and pharmaceutical research. This guide focuses on...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of chemical and pharmaceutical research. This guide focuses on methyl 4-(3-formylpyridin-2-yl)benzoate (CAS 885950-15-2), a key intermediate in synthetic chemistry.[1] As of this writing, a public single crystal X-ray diffraction (SCXRD) structure for this specific compound has not been deposited in major crystallographic databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[2][3][4][5]

This guide, therefore, serves a dual purpose. First, it provides a comprehensive, field-proven protocol for obtaining the definitive single-crystal structure of methyl 4-(3-formylpyridin-2-yl)benzoate. Second, it presents a critical comparison between the "gold standard" SCXRD technique and its most common alternative in pharmaceutical analysis, Powder X-ray Diffraction (PXRD), providing the necessary context for choosing the appropriate analytical path.

Part 1: The Definitive Method — A Protocol for Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) offers unparalleled precision in determining the atomic arrangement within a crystalline solid.[6] It provides exact atomic coordinates, bond lengths, and bond angles, which are crucial for understanding a molecule's reactivity, conformation, and intermolecular interactions. The workflow to achieve this is rigorous and requires meticulous attention to detail.

Experimental Workflow for SCXRD

SCXRD_Workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement Synthesis Synthesis & Purification (Purity >95%) Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Synthesis->Crystal_Growth High Purity Sample Crystal_Selection Crystal Selection (Microscopy) Crystal_Growth->Crystal_Selection Obtain Single Crystals Mounting Mount Crystal on Diffractometer Crystal_Selection->Mounting Data_Collection X-ray Exposure & Data Acquisition Mounting->Data_Collection Centered Crystal Data_Reduction Data Reduction (Integration & Scaling) Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXS) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation & CIF Generation (checkCIF) Structure_Refinement->Validation

Caption: Experimental workflow for Single Crystal X-ray Diffraction (SCXRD).

Step-by-Step Methodology
  • Synthesis and Purification: The synthesis of methyl 4-(3-formylpyridin-2-yl)benzoate must yield a high-purity solid (typically >95%). Impurities can inhibit crystallization or co-crystallize, leading to ambiguous or incorrect structural data. Standard purification techniques like column chromatography or recrystallization are essential.

  • Crystal Growth (The Causality of Patience): This is the most critical and often challenging step. The goal is to grow a single, high-quality crystal with minimal defects, typically 0.1-0.5 mm in size.[7] The choice of method is dictated by the compound's solubility and stability.

    • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly over days or weeks. The slow reduction in solubility encourages the ordered deposition of molecules onto a growing crystal lattice. A common starting point would be dissolving the compound in a solvent like methanol or ethyl acetate.[7][8]

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Selection and Mounting: Under a microscope, a suitable crystal is identified—one that is clear, well-formed, and appropriately sized.[9][10] This crystal is then carefully mounted on a goniometer head for analysis in the diffractometer.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled (e.g., to 100-200 K) to minimize thermal vibrations of the atoms.[11] A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique pattern of reflections.[6] A detector measures the position and intensity of thousands of these reflections.

  • Structure Solution and Refinement: Specialized software (e.g., SHELXS, SHELXL) is used to process the diffraction data.[7]

    • Solution: The software uses the reflection data to determine the unit cell dimensions and space group, and to generate an initial electron density map that provides the approximate positions of the atoms.

    • Refinement: The initial atomic model is refined against the experimental data to improve the fit, resulting in precise atomic coordinates, bond lengths, and angles.[7]

Part 2: A Comparative Analysis — SCXRD vs. PXRD

While SCXRD provides the ultimate structural detail, its requirement for a suitable single crystal is a significant bottleneck.[10] In pharmaceutical development, where speed and broad applicability are key, Powder X-ray Diffraction (PXRD) is a more common technique.[6][9]

PXRD analyzes a finely ground powder containing thousands of randomly oriented microcrystals.[10] Instead of discrete spots, the diffraction pattern consists of concentric rings, which are measured as a 1D plot of intensity versus diffraction angle (2θ).[12]

FeatureSingle Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)
Sample Requirement A single, high-quality crystal (0.1-0.5 mm).[10]Microcrystalline powder (<10 µm particle size).[10][12]
Primary Output A 3D atomic model with precise coordinates, bond lengths, and angles.[9][13]A 1D diffractogram (Intensity vs. 2θ angle).[12]
Information Yield Absolute molecular structure, conformation, stereochemistry, intermolecular interactions.Crystalline phase identification ("fingerprint"), lattice parameters, crystallinity, polymorphism screening.[6]
Key Advantage Unambiguous and complete structural determination.[13]Rapid analysis, minimal sample preparation, suitable for mixtures and bulk material characterization.[6][10]
Key Limitation Difficult and time-consuming crystal growth. Not suitable for all materials.Does not typically yield atomic coordinates or solve unknown structures; ambiguities can arise from peak overlap.[10]
Typical Application Definitive structural proof of a new chemical entity. Mechanistic studies.Routine quality control, polymorph screening, stability testing.[14]

Part 3: Illustrative Data & Alternative Characterization

To illustrate the type of data obtained from a successful SCXRD experiment, we can look at a structurally related compound, Methyl 4-nitrobenzoate .[15]

ParameterExample Data (Methyl 4-nitrobenzoate)[15]
Chemical Formula C₈H₇NO₄
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.109 Å, b = 17.092 Å, c = 7.193 Å
Cell Angles α = 90°, β = 116.292°, γ = 90°
Cell Volume 783.6 ų
Molecules per Unit Cell (Z) 4

This data provides the fundamental lattice parameters of the crystal. The full dataset would include the precise (x, y, z) coordinates for every atom, allowing for the calculation of every bond length and angle.

Alternative Analytical Methodologies

In the absence of crystallographic data, or for orthogonal confirmation, other techniques are vital for characterizing intermediates like methyl 4-(3-formylpyridin-2-yl)benzoate:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, connectivity, and chemical environment of atoms (¹H, ¹³C). Quantitative NMR (qNMR) can be used for purity assessment.[16]

  • Mass Spectrometry (MS): Determines the molecular weight and can reveal structural information through fragmentation patterns. It is highly sensitive and essential for impurity profiling.[17]

  • High-Performance Liquid Chromatography (HPLC): The workhorse of the pharmaceutical industry for separating mixtures and determining the purity of a compound.[16][17]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. For example, the spectrum for methyl 4-formylbenzoate (a related isomer) clearly shows carbonyl stretches.[18]

Conclusion

The definitive three-dimensional structure of methyl 4-(3-formylpyridin-2-yl)benzoate remains to be determined by single crystal X-ray diffraction. The protocol outlined in this guide provides a clear pathway for researchers to obtain this crucial data. While SCXRD stands as the gold standard for absolute structural elucidation, its practical limitations necessitate the use of complementary techniques. For routine analysis, phase identification, and polymorph screening in a drug development setting, Powder XRD is an indispensable and high-throughput alternative. A comprehensive characterization strategy should leverage the strengths of multiple analytical techniques, from the broad strokes of HPLC and MS to the atomic-level detail of NMR and, ultimately, X-ray crystallography.

References

  • Drawell. (2023, October 23). What is the Difference Between Powder Diffraction and Single Crystal Diffraction. Available from: [Link]

  • Creative Biostructure. (2025, April 14). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Available from: [Link]

  • AZoOptics. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD. Available from: [Link]

  • Welch, C. J., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available from: [Link]

  • Chemistry LibreTexts. (2021, August 20). 17.4: X-ray Diffraction. Available from: [Link]

  • ResearchGate. (2024, August 11). How the diffraction pattern of single crystal is different from the polycrystalline? Available from: [Link]

  • Wu, M. L., et al. (2011). Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1858. Available from: [Link]

  • TA Instruments. An Alternative Method of Drug-Excipient Characterization. Available from: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CCDC 2049500: Experimental Crystal Structure Determination. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Available from: [Link]

  • SciCrunch. Crystallography Open Database (COD). Available from: [Link]

  • Re3data.org. (2026, February 3). Cambridge Structural Database. Available from: [Link]

  • ACS Publications. (2010, November 24). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development. Available from: [Link]

  • ACS Publications. (2025, January 31). Innovative Strategies in Generic Drug Development: The Role of Polymorph, Amorphous, Pseudopolymorph, and Cocrystal Solid Forms. Crystal Growth & Design. Available from: [Link]

  • PubChemLite. Methyl 4-(6-formylpyridin-2-yl)benzoate (C14H11NO3). Available from: [Link]

  • Crystallography Open Database. Search results. Available from: [Link]

  • Sun, J., & Xia, Q. (2009). Methyl 4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3097. Available from: [Link]

  • ResearchGate. (2008). (PDF) Methyl 4-amino-3-methylbenzoate. Available from: [Link]

  • PUBDB. (2025, November 13). I_mIm_btc, CCDC 2302266: Experimental Crystal Structure Determination (2023). Available from: [Link]

  • MatDaCs. Crystallography Open Database (COD). Available from: [Link]

  • CCDC. The Largest Curated Crystal Structure Database. Available from: [Link]

  • CCDC. Access Structures - Search. Available from: [Link]

  • ChemRxiv. (2021). Crystallographic Study of Solvates and Solvate Hydrates of an Antibacterial Furazidin. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-(3-formylpyridin-2-yl)benzoate proper disposal procedures

Comprehensive Operational Guide: Proper Disposal Procedures for Methyl 4-(3-formylpyridin-2-yl)benzoate As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling aligns w...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Proper Disposal Procedures for Methyl 4-(3-formylpyridin-2-yl)benzoate

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling aligns with both scientific integrity and stringent environmental regulations. Methyl 4-(3-formylpyridin-2-yl)benzoate (CAS: 885950-15-2)[1] is a highly valuable synthetic intermediate in medicinal chemistry, but its structural motifs require precise, causality-driven disposal protocols. Improper segregation of complex heterocyclic intermediates is a leading cause of laboratory safety citations and preventable chemical incidents.

This guide provides a self-validating operational framework for the disposal of this compound, ensuring compliance with the .

Mechanistic Hazard Assessment

To manage waste effectively, we must first understand why the compound poses a risk. Methyl 4-(3-formylpyridin-2-yl)benzoate contains three reactive functional groups that dictate its waste classification:

  • Formyl Group (Aldehyde): Aldehydes are prone to auto-oxidation in the presence of atmospheric oxygen, forming carboxylic acids. Mixing this compound with strong oxidizing agents or primary amines in a waste carboy can lead to exothermic Schiff base formations or pressure buildup.

  • Pyridine Ring: Aromatic nitrogenous bases are known for their ability to coordinate with heavy metals. Furthermore, pyridine derivatives exhibit aquatic toxicity and resist rapid biodegradation, strictly prohibiting any sink or drain disposal[2].

  • Benzoate Ester: Subject to hydrolysis under extreme pH conditions. If disposed of in highly acidic or basic aqueous waste streams, the ester will cleave, altering the solubility and toxicity profile of the resulting mixture.

Regulatory Grounding: RCRA and Subpart K

Under EPA guidelines, this compound and its solvent matrices must be managed as hazardous waste from "cradle to grave". For research institutions and teaching hospitals, the [3] provides an alternative regulatory framework. Subpart K allows trained laboratory professionals (rather than students) to make hazardous waste determinations and permits the accumulation of unwanted materials in the laboratory for up to 12 months, provided a formal Laboratory Management Plan (LMP) is in place[4].

Step-by-Step Disposal Methodologies

Every procedure below is designed as a self-validating system : each step contains a built-in check to ensure the protocol was executed correctly before proceeding.

Protocol A: Solid Waste Disposal (Unused Reagent & Contaminated Consumables)

Applicable for: Pure powder, contaminated weighing boats, spatulas, and Kimwipes.

  • Containment: Collect all solid waste in a high-density polyethylene (HDPE) wide-mouth container.

    • Causality: HDPE provides excellent chemical resistance against residual organic powders and prevents puncture hazards from brittle plastic consumables.

  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste. Mark the contents specifically as "Methyl 4-(3-formylpyridin-2-yl)benzoate (Solid Organic Toxic Waste)."

  • Validation Check: Before sealing the container, visually verify that no free-flowing liquids are present. Mixing liquids into solid waste streams violates RCRA segregation rules and complicates incineration processing.

  • Storage: Transfer the sealed container to the designated Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste Disposal (Reaction Mixtures & Extracts)

Applicable for: Solutions of the compound in organic solvents.

  • Solvent Identification & Segregation: Determine the primary solvent matrix.

    • If dissolved in Dichloromethane (DCM) or Chloroform , route to the Halogenated waste carboy.

    • If dissolved in DMSO, Methanol, or Ethyl Acetate , route to the Non-Halogenated waste carboy.

    • Causality: Halogenated solvents require specialized, high-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated waste into a halogenated stream exponentially increases disposal costs and environmental burden[2].

  • Transfer: Use a dedicated funnel to pour the solution into the appropriate carboy inside a certified fume hood.

  • Validation Check: After addition, observe the carboy for 30 seconds. Look for gas evolution (bubbling) or phase separation.

    • Causality: Gas evolution indicates an active cross-reaction (e.g., aldehyde oxidation). If observed, leave the cap loosely vented inside the fume hood until the reaction subsides to prevent a pressure explosion.

  • Sealing: Once validated as stable, tightly cap the container. RCRA regulations mandate that waste containers must remain closed unless actively adding or removing waste.

Quantitative Waste Stream Summary

Waste Stream CategoryTypical Matrix / StatePrimary Hazard ClassApproved Container TypeSAA Accumulation Limit
Solid Waste Pure powder, PPE, KimwipesToxic, IrritantHDPE wide-mouth jar55 gallons or 12 months (Subpart K)
Non-Halogenated Liquid DMSO, Methanol, EtOAcFlammable, ToxicHDPE or Glass carboy55 gallons or 12 months (Subpart K)
Halogenated Liquid Dichloromethane (DCM)Toxic, CarcinogenGlass or PTFE-lined carboy55 gallons or 12 months (Subpart K)

Disposal Workflow Visualization

WasteWorkflow A Methyl 4-(3-formylpyridin-2-yl)benzoate Waste Generation B Determine Physical State A->B C Solid Waste Stream (Powder, PPE, Consumables) B->C Solid D Liquid Waste Stream (Reaction Mixtures, Extracts) B->D Liquid G Satellite Accumulation Area (SAA) Max 55 Gal, Properly Labeled C->G E Halogenated Liquid Waste (e.g., DCM, Chloroform) D->E Halogenated Solvent F Non-Halogenated Liquid Waste (e.g., DMSO, Methanol) D->F Non-Halogenated Solvent E->G F->G H EH&S / RCRA Certified Disposal (Incineration) G->H Transfer within 3 days of limit or 12 months (Subpart K)

Fig 1. Decision tree for the safe segregation and disposal of Methyl 4-(3-formylpyridin-2-yl)benzoate.

Spill Response & Decontamination

In the event of an accidental spill outside of primary containment:

  • Solid Spills: Do not use compressed air or dry sweeping, which aerosolizes the toxic powder. Gently cover the spill with damp paper towels (using a non-reactive solvent like water or ethanol) to suppress dust, then carefully scoop the material into a solid waste container.

  • Liquid Spills: Immediately isolate the area. Absorb the liquid using inert universal spill pads or vermiculite. Never use combustible absorbents (like sawdust) for reactive organic solutions, as the formyl group's reactivity could initiate a smoldering fire. Place all absorbed material into a solid hazardous waste container and label it as spill debris.

References

  • ERG Environmental. "How to Properly Manage Hazardous Waste Under EPA Regulations". Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories". Available at:[Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities". Available at:[Link]

  • Central Washington University EH&S. "Laboratory Hazardous Waste Disposal Guidelines". Available at:[Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-(3-formylpyridin-2-yl)benzoate

Safe Handling and Operational Guide: Methyl 4-(3-formylpyridin-2-yl)benzoate Welcome to our Advanced Intermediate Safety Series. As a Senior Application Scientist, I frequently consult with drug development teams scaling...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Operational Guide: Methyl 4-(3-formylpyridin-2-yl)benzoate

Welcome to our Advanced Intermediate Safety Series. As a Senior Application Scientist, I frequently consult with drug development teams scaling up novel syntheses. One compound that consistently requires rigorous safety planning is Methyl 4-(3-formylpyridin-2-yl)benzoate (CAS: 885950-15-2). Because it is a highly functionalized intermediate, standard "catch-all" safety protocols are insufficient.

This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring that your laboratory maintains both scientific integrity and uncompromising safety standards.

Risk Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. Methyl 4-(3-formylpyridin-2-yl)benzoate presents as a crystalline solid, but its unique structural motifs combine to create specific toxicological risks:

  • Pyridine Core: Pyridine and its derivatives are notorious for their ability to rapidly penetrate the skin. Dermal absorption can lead to systemic toxicity, including hepatic and renal damage, as well as central nervous system depression. They are also severe ocular and dermal irritants[1].

  • Formyl Group (Aldehyde): The presence of an aldehyde moiety increases the molecule's electrophilicity and volatility. This poses a heightened risk of respiratory sensitization and mucosal irritation if dust or aerosols are inhaled[2].

  • Benzoate Ester: The ester group increases the overall lipophilicity of the molecule, further facilitating dermal absorption if the compound comes into contact with unprotected skin[3].

  • Physical State Dynamics: As a solid powder, the primary risk is the inhalation of airborne dust during weighing. However, when dissolved in organic solvents (e.g., DMSO, DMF, or Dichloromethane), the solvent acts as a carrier, drastically accelerating dermal penetration[4].

Personal Protective Equipment (PPE) Matrix

A critical error in laboratory safety is assuming standard nitrile gloves provide universal protection. While nitrile offers a good barrier against many dry solids, pure pyridine and its solutions exhibit a breakthrough time of less than 1 minute through standard thin-mil nitrile gloves[5]. Therefore, PPE selection must be strictly state-dependent.

Hazard StateHand ProtectionEye/Face ProtectionBody ProtectionRespiratory/Engineering
Solid/Powder Double-layered Nitrile (min 8 mil)[6]Chemical splash gogglesFlame-resistant lab coat7[7]
In Solution 4[8]Goggles + Face ShieldFR lab coat + Chemical apronChemical Fume Hood[9]

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety check is confirmed.

Phase 1: Pre-Operation Preparation

  • Engineering Control Validation: Verify that the chemical fume hood is operational. Check the digital monitor to ensure a face velocity between 100-120 feet per minute (fpm)[7].

  • Zone Preparation: Clear the hood of unnecessary clutter. Lay down a disposable, absorbent bench pad with a polyethylene backing to contain potential micro-spills[10].

  • PPE Donning & Inspection: Don the appropriate PPE based on the matrix above. Self-Validation Check: Inflate your gloves manually and inspect for pinhole leaks before handling the compound[9].

Phase 2: Execution & Handling

  • Weighing the Solid: Use an anti-static weighing boat. To prevent dust generation, avoid rapid air movements inside the hood. If static charge causes the powder to scatter, use a static eliminator (ionizer)[11].

  • Solvent Addition: When preparing solutions, add the solvent slowly down the side of the reaction vessel to minimize aerosolization. Cap the vial immediately after dissolution[12].

  • Containment Transfer: Use sealed, secondary containment when transporting the compound or its solutions between the fume hood and analytical instruments (e.g., LC-MS or NMR)[13].

Phase 3: Post-Operation & Decontamination

  • Doffing: Remove outer gloves inside the fume hood to prevent contaminating laboratory door handles or keyboards.

  • Decontamination: Wipe down the balance and hood surface with a compatible solvent (e.g., 70% isopropanol or ethanol), followed by soap and water[11].

Spill Response & Disposal Plan

Spill Response Protocol:

  • Evacuate & Isolate: Alert personnel in the immediate vicinity. If the spill involves a highly concentrated solution, evacuate the lab and allow the fume hood to clear the vapors[14].

  • Containment: For solid spills, do not sweep dry, as this generates toxic dust. Cover the powder with damp paper towels or use a HEPA-filtered vacuum. For liquid spills, surround and cover the liquid with an inert absorbent material (e.g., vermiculite or sand)[15].

  • Collection: Scoop the absorbed material using non-sparking tools and place it into a compatible, sealable hazardous waste container[12].

Disposal Plan: Methyl 4-(3-formylpyridin-2-yl)benzoate and its contaminated debris must be treated as RCRA hazardous waste[7].

  • Do not flush down the sink or mix with general organic waste unless chemical compatibility is explicitly verified.

  • Label the waste container clearly with the full chemical name, CAS number (885950-15-2), and the specific hazards (Toxic, Irritant)[13].

Safety Workflow Visualization

SafeHandling Start Initiate Protocol Risk Assess State (Solid vs. Solution) Start->Risk PPE_Solid Don PPE: Solid (Double Nitrile, Goggles) Risk->PPE_Solid Powder/Solid PPE_Sol Don PPE: Solution (Butyl/Silver Shield, Goggles) Risk->PPE_Sol Dissolved in Solvent Hood Execute in Fume Hood PPE_Solid->Hood PPE_Sol->Hood Spill Spill Occurs? Hood->Spill SpillResp Evacuate & Contain (Absorbent/HEPA Vac) Spill->SpillResp Yes Dispose RCRA Hazardous Waste Spill->Dispose No SpillResp->Dispose End Doffing & Decon Dispose->End

Safe Handling & Spill Response Workflow for Methyl 4-(3-formylpyridin-2-yl)benzoate

References

  • Sigma-Aldrich. "Methyl 4-(6-formylpyridin-2-yl)
  • Northwestern University.
  • ChemicalBook. "Pyridine-Health Hazards and Toxicity".
  • NICNAS / Industrial Chemicals Gov AU. "Pyridine: Human health tier II assessment".
  • San Francisco State University / North Safety Products. "Hand Protection Chemical Resistance Guide".
  • Jubilant Ingrevia Limited.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(3-formylpyridin-2-yl)benzoate
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Methyl 4-(3-formylpyridin-2-yl)benzoate
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